3-Chloro-5-methylbenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-2-7(5-10)4-8(9)3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCWBPFVCKOUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444610 | |
| Record name | 3-Chloro-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103426-20-6 | |
| Record name | 3-Chloro-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-5-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chloro-5-methylbenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document details a potential synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment.
Introduction
This compound, with the chemical formula C₈H₇ClO, is an aromatic aldehyde containing a chlorine and a methyl substituent on the benzene ring. Its specific substitution pattern makes it a key building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry where precise structural modifications can lead to significant changes in biological activity. This guide outlines a feasible synthetic route and the analytical techniques required to confirm the identity and purity of the final product.
Synthesis of this compound
A plausible and effective method for the synthesis of this compound involves the oxidation of the corresponding benzyl alcohol, 3-chloro-5-methylbenzyl alcohol. This method is often preferred due to its relatively mild conditions and good yields.
Proposed Synthetic Pathway: Oxidation of 3-Chloro-5-methylbenzyl Alcohol
The synthesis can be envisioned as a two-step process starting from the commercially available 3-chloro-5-methylbenzoic acid:
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Reduction of 3-Chloro-5-methylbenzoic Acid to 3-Chloro-5-methylbenzyl Alcohol: The carboxylic acid is reduced to the corresponding primary alcohol.
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Oxidation of 3-Chloro-5-methylbenzyl Alcohol to this compound: The synthesized alcohol is then selectively oxidized to the aldehyde.
Diagram of the Proposed Synthesis Workflow
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-methylbenzaldehyde is an aromatic organic compound that serves as a valuable intermediate in synthetic organic chemistry. Its substituted benzaldehyde structure, featuring both a chloro and a methyl group, offers a unique combination of steric and electronic properties, making it a versatile building block for the synthesis of a wide range of more complex molecules. This is particularly relevant in the field of drug discovery and development, where substituted aromatic scaffolds are foundational elements of many pharmaceutical agents. The presence of the aldehyde functional group provides a reactive handle for various chemical transformations, while the chloro and methyl substituents on the aromatic ring can influence the molecule's reactivity, selectivity, and the biological activity of its derivatives. This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential applications of this compound.
Physicochemical Properties
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO | --INVALID-LINK--[1] |
| Molecular Weight | 154.59 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 103426-20-6 | --INVALID-LINK--[1] |
| Physical State | Solid or liquid | --INVALID-LINK-- |
| Melting Point | Data not available | |
| Boiling Point | Data not available (For 3-chlorobenzaldehyde: 213-214 °C) | --INVALID-LINK-- |
| Density | Data not available (For 3-chlorobenzaldehyde: 1.241 g/mL at 25 °C) | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform; sparingly soluble in water (by analogy with related compounds). | --INVALID-LINK--[2] |
| Flash Point | 105.1 ± 12.9 °C | --INVALID-LINK--[3] |
| XLogP3 | 2.4 | --INVALID-LINK--[1] |
| SMILES | CC1=CC(=CC(=C1)Cl)C=O | --INVALID-LINK--[1] |
| InChI | InChI=1S/C8H7ClO/c1-6-2-7(5-10)4-8(9)3-6/h2-5H,1H3 | --INVALID-LINK--[1] |
Spectroscopic Data (Predicted and based on Analogous Compounds)
Experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on the analysis of similar compounds such as 3-chlorobenzaldehyde and 3-methylbenzaldehyde.
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Key Features |
| ¹H NMR | Aldehyde Proton (CHO): ~9.9-10.1 ppm (singlet).Aromatic Protons: Three signals in the range of 7.4-7.9 ppm, likely appearing as singlets or narrow multiplets due to the substitution pattern.Methyl Protons (CH₃): ~2.4 ppm (singlet). |
| ¹³C NMR | Aldehyde Carbonyl (C=O): ~190-193 ppm.Aromatic Carbons: Signals in the range of 125-145 ppm. The carbon attached to the chlorine will be shifted downfield.Methyl Carbon (CH₃): ~20-22 ppm. |
| IR (Infrared) | C=O Stretch (Aldehyde): Strong absorption around 1700-1710 cm⁻¹.C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.Aromatic C=C Stretches: Medium absorptions around 1600 cm⁻¹ and 1475 cm⁻¹.C-Cl Stretch: Absorption in the fingerprint region, typically 600-800 cm⁻¹. |
| Mass Spec. | Molecular Ion (M⁺): Peak at m/z 154, with a characteristic M+2 peak at m/z 156 (approximately one-third the intensity of the M⁺ peak) due to the ³⁷Cl isotope.Major Fragments: Loss of H (m/z 153), loss of CHO (m/z 125), and further fragmentation of the aromatic ring. |
Experimental Protocols
Proposed Synthesis of this compound from 3-Chloro-5-methylaniline
This multi-step synthesis involves the conversion of the amino group to a nitrile, followed by reduction to the aldehyde.
Step 1: Diazotization and Sandmeyer Reaction to form 3-Chloro-5-methylbenzonitrile
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Diazotization: Dissolve 3-chloro-5-methylaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
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Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. Warm this solution to 60-70 °C. Slowly add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring. An exothermic reaction will occur, leading to the evolution of nitrogen gas. After the addition is complete, continue to stir the mixture at an elevated temperature (e.g., 80-90 °C) for 1-2 hours.
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Work-up and Isolation: Cool the reaction mixture and extract the product with an organic solvent such as toluene or dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield crude 3-chloro-5-methylbenzonitrile.
Step 2: Reduction of 3-Chloro-5-methylbenzonitrile to this compound
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Reduction: Dissolve the crude 3-chloro-5-methylbenzonitrile in a suitable anhydrous solvent (e.g., toluene or THF). Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon). Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent dropwise. The molar ratio of DIBAL-H to the nitrile should be carefully controlled (typically around 1.1 to 1.5 equivalents).
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Quenching and Work-up: After the addition is complete, stir the reaction mixture at low temperature for a specified time. Quench the reaction by the slow addition of a suitable reagent, such as methanol, followed by an aqueous acid solution (e.g., 1 M HCl). Allow the mixture to warm to room temperature and stir until two clear layers are formed.
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Purification: Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent, the crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Proposed synthetic workflow for this compound.
Role in Drug Development and Medicinal Chemistry
Substituted benzaldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceutical compounds.[4] The chloro and methyl groups in this compound can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. Halogen atoms, such as chlorine, can enhance metabolic stability and membrane permeability, while the methyl group can modulate binding affinity to biological targets.[5]
While specific examples of marketed drugs derived directly from this compound are not prominent in the literature, its structural motifs are present in various classes of biologically active molecules. The aldehyde functionality allows for its incorporation into diverse heterocyclic ring systems, which are common scaffolds in medicinal chemistry. For instance, it can be utilized in the synthesis of Schiff bases, chalcones, and various nitrogen- and oxygen-containing heterocycles, many of which have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Potential synthetic pathways to bioactive molecules.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Based on data for similar compounds, it may be an irritant to the skin, eyes, and respiratory system. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the realm of medicinal chemistry and drug development. While a complete experimental dataset for all its physicochemical properties is not yet available, existing data and comparisons with analogous compounds provide a solid foundation for its use in research and development. The synthetic routes to this compound are based on well-established chemical transformations, and its reactivity offers numerous possibilities for the creation of novel and potentially bioactive molecules. Further research into the specific applications of this compound and its derivatives is warranted to fully explore its utility in the development of new therapeutic agents.
References
An In-depth Technical Guide to 3-Chloro-5-methylbenzaldehyde: Properties, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-5-methylbenzaldehyde (CAS No. 103426-20-6), a key aromatic aldehyde used in the synthesis of fine chemicals and pharmaceutical intermediates. This document details its chemical structure, physicochemical properties, and safety information. Furthermore, it presents a detailed experimental protocol for its conversion to a crucial intermediate used in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), doravirine, an important therapeutic agent for HIV-1 infection.
Compound Identification and Structure
Chemical Name: this compound CAS Number: 103426-20-6
The structure of this compound consists of a benzene ring substituted with a chloro group, a methyl group, and a formyl (aldehyde) group at positions 3, 5, and 1, respectively.
Molecular Structure:
Caption: 2D Structure of this compound
Physicochemical and Safety Data
The key properties and safety information for this compound are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₇ClO |
| Molecular Weight | 154.59 g/mol |
| Appearance | Solid or liquid |
| Density | 1.2±0.1 g/cm³[1] |
| Flash Point | 105.1±12.9 °C[1] |
| Refractive Index | 1.575[1] |
| XLogP3 | 2.4[1] |
| SMILES | CC1=CC(=CC(=C1)Cl)C=O[2] |
| InChIKey | PVCWBPFVCKOUQA-UHFFFAOYSA-N[2] |
Table 2: Safety and Hazard Information
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | May be harmful if ingested. |
| Causes skin irritation | H315 | Contact with skin may cause irritation. |
| Causes serious eye irritation | H319 | Contact with eyes may cause serious irritation. |
| May cause respiratory irritation | H335 | Inhalation of dust or vapors may irritate the respiratory tract. |
GHS pictograms include an exclamation mark (GHS07).
Application in Pharmaceutical Synthesis: A Precursor to Doravirine
This compound serves as a valuable starting material in the synthesis of intermediates for active pharmaceutical ingredients (APIs). A notable application is in the preparation of 3-chloro-5-hydroxybenzonitrile, a key building block for the HIV-1 non-nucleoside reverse transcriptase inhibitor, Doravirine.
The synthetic pathway involves the conversion of the aldehyde functionality of this compound into a nitrile group, and the methyl group into a hydroxyl group. A plausible synthetic route is outlined below.
Caption: Synthetic workflow from this compound to a Doravirine intermediate.
Experimental Protocols
Provided below is a representative experimental protocol for a key transformation of this compound.
Synthesis of 3-Chloro-5-hydroxybenzonitrile from this compound (Two-Step Procedure)
This procedure outlines the conversion of the aldehyde to a nitrile via an oxime intermediate, followed by demethylation to the phenol.
Step 1: Formation of this compound Oxime
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
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Addition of Reagents: Add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) and a weak base such as sodium acetate or pyridine (1.1 to 1.5 equivalents) to the solution. The weak base is added to neutralize the HCl released from the hydroxylamine hydrochloride.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux (typically 50-80 °C) for 1 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound oxime.
Step 2: Conversion of Oxime to 3-Chloro-5-hydroxybenzonitrile
-
Reaction Setup: In a fume hood, combine the this compound oxime (1 equivalent) with a dehydrating agent such as acetic anhydride (excess, typically 5-10 equivalents). Other reagents like trifluoroacetic anhydride or phosphorus pentoxide can also be used.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC or GC-MS. This step facilitates both the dehydration of the oxime to the nitrile and the demethylation of the aromatic methyl ether (if formed as a side product or from an alternative starting material).
-
Work-up and Isolation: After the reaction is complete, carefully quench the excess acetic anhydride by slowly adding water or an aqueous solution of a base like sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude 3-chloro-5-hydroxybenzonitrile can be purified by column chromatography on silica gel.
Conclusion
This compound is a versatile chemical intermediate with significant applications in the pharmaceutical industry. Its role as a precursor in the synthesis of the anti-HIV drug doravirine highlights its importance in modern drug development. The protocols and data presented in this guide offer valuable technical information for researchers and scientists working in organic synthesis and medicinal chemistry.
References
Spectral Data Analysis of 3-Chloro-5-methylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-Chloro-5-methylbenzaldehyde, a key intermediate in various chemical syntheses. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data and experimental data for analogous compounds, namely 3-methylbenzaldehyde and 3-chlorobenzaldehyde. This approach allows for a robust estimation and interpretation of the expected spectral features of this compound.
Predicted and Analogous Spectral Data
The following tables summarize the predicted and analogous experimental spectral data for this compound. These values provide a foundational understanding of the compound's structural characteristics as determined by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H NMR and analogous ¹³C NMR data are presented below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | s | 1H | Aldehyde proton (-CHO) |
| ~7.7 | s | 1H | Aromatic proton |
| ~7.6 | s | 1H | Aromatic proton |
| ~7.5 | s | 1H | Aromatic proton |
| ~2.4 | s | 3H | Methyl proton (-CH₃) |
Note: Predicted data is based on established principles of NMR spectroscopy where the aldehyde proton is highly deshielded, appearing around 9-10 ppm.[1][2][3][4] Aromatic protons typically resonate between 6.5 and 8.5 ppm, and methyl protons on an aromatic ring are found further upfield.
Table 2: Experimental ¹³C NMR Spectral Data for Analogous Compounds
| Compound | Chemical Shift (ppm) |
| 3-Methylbenzaldehyde [5] | 193.3, 138.7, 136.3, 135.2, 129.7, 129.1, 126.9, 20.7 |
| 3-Chlorobenzaldehyde [6][7] | (Data not explicitly provided in search results) |
| Benzaldehyde [8] | 192.3, 136.5, 134.4, 129.7, 129.0 |
Note: The carbonyl carbon of an aldehyde typically appears in the range of 190-215 ppm.[1][3] Aromatic carbons resonate between approximately 120 and 150 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below, based on typical values for aromatic aldehydes.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2900-2800 | Medium | Aldehyde C-H stretch (Fermi resonance doublet) |
| ~1700 | Strong | C=O stretch (carbonyl) |
| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretch |
| ~800-700 | Strong | C-Cl stretch |
Note: The presence of a strong absorption band around 1700 cm⁻¹ is a clear indicator of a carbonyl group.[2][9] Aromatic C-H stretches appear above 3000 cm⁻¹, while the aldehyde C-H stretch often presents as a characteristic doublet.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound is detailed below.
Table 4: Predicted Mass Spectrometry Data for this compound [10][11]
| m/z (mass-to-charge ratio) | Ion |
| 154.0185 | [M]⁺ (Molecular Ion) |
| 153.0113 | [M-H]⁺ |
| 125.0209 | [M-CHO]⁺ |
| 90.0338 | [M-CHO-Cl]⁺ |
Note: The molecular ion peak corresponds to the molecular weight of the compound. The presence of chlorine would result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire the spectrum on a Fourier Transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[12] For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[12]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The sample is vaporized in a heated inlet.[13]
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13][14]
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
Data Interpretation: Analyze the mass spectrum to determine the molecular weight from the molecular ion peak and to deduce the structure from the fragmentation pattern.
Workflow for Spectral Data Acquisition and Analysis
The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound.
This guide provides a framework for understanding the spectral characteristics of this compound. While direct experimental data is currently scarce, the combination of predicted values and data from analogous compounds offers valuable insights for researchers in the field.
References
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. rsc.org [rsc.org]
- 6. 3-Chlorobenzaldehyde | C7H5ClO | CID 11477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chlorobenzaldehyde(587-04-2) 13C NMR spectrum [chemicalbook.com]
- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. This compound | C8H7ClO | CID 10773201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C8H7ClO) [pubchemlite.lcsb.uni.lu]
- 12. scribd.com [scribd.com]
- 13. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 14. rroij.com [rroij.com]
An In-Depth Technical Guide to the Solubility of 3-Chloro-5-methylbenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of various organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] A thorough understanding of its solubility in different organic solvents is critical for its application in synthesis, purification, and formulation development. This technical guide addresses the current landscape of solubility data for this compound, provides a comprehensive experimental protocol for its determination, and offers a visual workflow to aid researchers in generating this crucial data. While direct biological activities of this compound are not extensively documented, its role as a precursor to biologically active compounds is well-established.[1]
Introduction to this compound
Chemical Structure:
-
IUPAC Name: this compound[2]
-
CAS Number: 103426-20-6[2]
-
Molecular Formula: C₈H₇ClO[2]
-
Molecular Weight: 154.59 g/mol [2]
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a range of common organic solvents has not been systematically compiled in scientific literature. The following table is provided as a template for researchers to populate as they generate data using the protocol outlined in this guide. The selection of solvents covers a range of polarities and functionalities relevant to organic synthesis and drug development.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solvent Polarity (Dielectric Constant, ε) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Hexane | 1.88 | ||
| Toluene | 2.38 | ||
| Dichloromethane | 9.08 | ||
| Ethyl Acetate | 6.02 | ||
| Acetone | 20.7 | ||
| Isopropanol | 19.9 | ||
| Ethanol | 24.5 | ||
| Methanol | 32.7 | ||
| Dimethylformamide (DMF) | 36.7 | ||
| Dimethyl Sulfoxide (DMSO) | 46.7 |
Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask and Gravimetric Method
The following protocol details a reliable and widely accepted method for determining the equilibrium solubility of a solid compound in an organic solvent.
Principle
A saturated solution of this compound is prepared by agitating an excess amount of the solid solute in the chosen organic solvent at a constant temperature until equilibrium is reached. The solid and liquid phases are then separated, and a known volume of the saturated solution is carefully evaporated to dryness. The mass of the remaining solute is determined gravimetrically, from which the solubility can be calculated.
Materials and Equipment
-
This compound (purity ≥98%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance (readable to ±0.0001 g)
-
Glass syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dishes or pre-weighed glass vials
-
Drying oven or vacuum desiccator
Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48-72 hours is ideal to confirm equilibrium).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a glass syringe. Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.
-
Gravimetric Analysis: Record the exact weight of the evaporating dish containing the filtrate. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60°C). For high-boiling point solvents like DMSO or DMF, a vacuum oven is recommended.
-
Drying to Constant Weight: Periodically remove the dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it. Repeat this process until a constant weight (e.g., within ±0.0002 g in two consecutive measurements) is achieved.
-
Data Recording: Record the final constant weight of the dish with the dried solute.
Calculations
-
Mass of Solute:
-
msolute = m(dish + solute) - m(empty dish)
-
-
Solubility in g/100 mL:
-
Solubility = (msolute / Vsolution) × 100
-
where Vsolution is the volume of the filtrate taken (in mL).
-
-
-
Solubility in mol/L:
-
Solubility = (msolute / MW) / (Vsolution / 1000)
-
where MW is the molecular weight of this compound (154.59 g/mol ).
-
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: A flowchart of the isothermal shake-flask and gravimetric analysis method.
Conclusion
The solubility of this compound in organic solvents is a fundamental physical property that is essential for its effective use in research and development. This technical guide acknowledges the current lack of published quantitative data and provides a detailed, robust, and accessible experimental protocol for its determination. By following the outlined methodology, researchers and drug development professionals can generate reliable and reproducible solubility data, facilitating process optimization, reaction design, and the formulation of new chemical entities.
References
Technical Guide: Physicochemical Properties of 3-Chloro-5-methylbenzaldehyde
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Guide on the Melting and Boiling Points of 3-Chloro-5-methylbenzaldehyde
Physicochemical Data of this compound
A summary of the available quantitative data for this compound is presented below. It is important to note the absence of experimentally determined melting and boiling points in common chemical databases.
| Property | Value | Source |
| Chemical Formula | C₈H₇ClO | [1][2] |
| Molecular Weight | 154.59 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 103426-20-6 | [1] |
| Monoisotopic Mass | 154.0185425 Da | [1] |
Experimental Protocols for Melting and Boiling Point Determination
The following sections detail standard laboratory procedures for the experimental determination of the melting and boiling points of a solid organic compound like this compound.
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.[3]
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of the dry, powdered this compound is placed in a capillary tube, which is sealed at one end.[4] The tube is tapped gently to pack the sample to a height of about 1-2 mm.[4]
-
Apparatus Setup: The capillary tube is inserted into a melting point apparatus, such as a Mel-Temp or DigiMelt unit, alongside a calibrated thermometer.[5]
-
Approximate Melting Point Determination: An initial, rapid heating of the sample is performed to determine an approximate melting range. This provides a target for a more precise measurement.
-
Accurate Melting Point Determination: A fresh sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the approximate melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1.0°C).
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] For small quantities of a substance, a micro boiling point determination using a capillary tube is a suitable method.[6][7]
Methodology: Micro Boiling Point Determination
-
Sample Preparation: A few milliliters of the liquid sample (if this compound is in liquid form or melted) are placed in a small test tube.[8]
-
Capillary Insertion: A smaller capillary tube, sealed at one end, is placed inside the test tube with its open end downwards.[9]
-
Apparatus Setup: The test tube is attached to a thermometer, and both are suspended in a heating bath (e.g., paraffin oil or a heating block) without the test tube touching the bottom of the bath.[6]
-
Heating and Observation: The bath is heated gently and stirred to ensure uniform temperature distribution.[6] As the temperature rises, air trapped in the small capillary will be expelled.[7]
-
Data Recording: When a rapid and continuous stream of bubbles emerges from the inverted capillary, the heating is stopped.[7] The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[7]
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
- 1. This compound | C8H7ClO | CID 10773201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H7ClO) [pubchemlite.lcsb.uni.lu]
- 3. westlab.com [westlab.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. jove.com [jove.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. byjus.com [byjus.com]
An In-depth Technical Guide to the Toxicological Profile of 3-Chloro-5-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available toxicological data for 3-Chloro-5-methylbenzaldehyde. It is intended for informational purposes for a scientific audience. Comprehensive toxicological evaluation requires access to full, unpublished study reports which are not publicly available. The information herein is based on aggregated data from regulatory submissions and safety data sheets.
Executive Summary
This compound (C₈H₇ClO, CAS No. 103426-20-6) is a substituted aromatic aldehyde. This technical guide provides a summary of its known toxicological profile based on publicly available data, primarily from Globally Harmonized System (GHS) classifications. The available data indicates that this compound is considered hazardous, with potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation. This document outlines the key toxicological endpoints, summarizes the available data in tabular format, describes general experimental protocols for assessing these endpoints, and provides diagrams to illustrate logical relationships in toxicological assessment.
Toxicological Data Summary
Table 1: Acute Toxicity Data
| Endpoint | Route | GHS Classification | Hazard Statement | Data Source |
| Acute Toxicity | Oral | Category 4 | H302: Harmful if swallowed | ECHA C&L Inventory[1] |
| Acute Toxicity | Dermal | No classification | - | - |
| Acute Toxicity | Inhalation | No classification | - | - |
Table 2: Irritation and Sensitization Data
| Endpoint | Species | GHS Classification | Hazard Statement | Data Source |
| Skin Corrosion/Irritation | Not specified | Category 2 | H315: Causes skin irritation | ECHA C&L Inventory[1] |
| Serious Eye Damage/Irritation | Not specified | Category 2A | H319: Causes serious eye irritation | ECHA C&L Inventory[1] |
| Respiratory Sensitization | Not specified | No classification | - | - |
| Skin Sensitization | Not specified | No classification | - | - |
Table 3: Specific Target Organ Toxicity (STOT)
| Endpoint | Route of Exposure | GHS Classification | Hazard Statement | Organs Affected | Data Source |
| STOT - Single Exposure | Inhalation | Category 3 | H335: May cause respiratory irritation | Respiratory tract | ECHA C&L Inventory[1] |
| STOT - Repeated Exposure | Not specified | No classification | - | - | - |
Table 4: Genotoxicity and Carcinogenicity
| Endpoint | Assay Type | Result | Data Source |
| Genotoxicity | Not specified | No data available | - |
| Carcinogenicity | Not specified | No data available | - |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the following are descriptions of standard methodologies, based on OECD guidelines, that are typically employed to generate the data for the observed GHS classifications.
3.1. Acute Oral Toxicity
-
Guideline: OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
-
Principle: A stepwise procedure with the use of a limited number of animals per step. The method is based on the observation of mortality and clinical signs of toxicity.
-
Procedure: A single, high dose of the test substance is administered orally to a small group of fasted animals (typically rats). Observations are made for mortality, body weight changes, and clinical signs of toxicity for up to 14 days. The classification is based on the dose at which mortality is observed.
3.2. Skin Irritation
-
Guideline: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).
-
Principle: The substance is applied to the shaved skin of a single animal (typically a rabbit) and the degree of irritation is observed and scored at specified intervals.
-
Procedure: A small amount of the test substance is applied to a patch of shaved skin and covered with a gauze patch. The patch is removed after a set period (e.g., 4 hours), and the skin is evaluated for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
3.3. Eye Irritation
-
Guideline: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).
-
Principle: The substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit), and the effects on the cornea, iris, and conjunctiva are observed and scored.
-
Procedure: A small, measured amount of the substance is placed in the eye. The eye is examined for signs of irritation at 1, 24, 48, and 72 hours after instillation. The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance.
3.4. Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)
-
Guideline: OECD Test Guideline 403 (Acute Inhalation Toxicity) can provide data relevant to respiratory irritation.
-
Principle: Animals are exposed to the substance via inhalation for a short period, and signs of respiratory tract irritation are observed.
-
Procedure: Animals are placed in an exposure chamber and inhale the substance as a gas, vapor, or aerosol for a defined period. Observations include clinical signs, body weight, and post-mortem examination of the respiratory tract.
Visualizations
The following diagrams illustrate the logical workflow for assessing the toxicological hazards of a chemical like this compound.
Caption: A logical workflow for the toxicological hazard assessment of a chemical substance.
Caption: A decision pathway for assessing the skin and eye irritation potential of a substance.
Conclusion
The available toxicological data for this compound, based on GHS classifications, indicates that it is a hazardous substance with potential for acute oral toxicity and irritation to the skin, eyes, and respiratory system.[1] A comprehensive understanding of its toxicological profile is limited by the lack of publicly available quantitative data and detailed study reports. For a complete risk assessment, further studies investigating genotoxicity, repeated dose toxicity, and reproductive toxicity would be necessary. The experimental protocols described provide a framework for how such data would be generated under standardized guidelines. The provided diagrams illustrate the general workflow and decision-making processes in toxicological hazard assessment. Professionals in drug development and research should handle this substance with appropriate safety precautions in line with its GHS classification.
References
An In-depth Technical Guide to the Reactivity and Stability of 3-Chloro-5-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-chloro-5-methylbenzaldehyde, a substituted aromatic aldehyde of interest in organic synthesis and drug discovery. The document details the influence of the chloro and methyl substituents on the reactivity of the benzaldehyde core, with a focus on key transformations such as oxidation, reduction, Wittig reactions, and Knoevenagel condensations. Stability considerations and representative experimental protocols are also presented to aid in the practical application of this compound in a laboratory setting.
Introduction
This compound is an aromatic aldehyde featuring a chlorine atom and a methyl group on the benzene ring. These substituents significantly influence the electronic properties and, consequently, the reactivity and stability of the molecule. The chlorine atom, being an electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methyl group is a weak electron-donating group. The interplay of these electronic effects governs the compound's behavior in various chemical transformations. This guide will explore these aspects in detail, providing a theoretical framework and practical methodologies for the use of this compound in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO | [1] |
| Molecular Weight | 154.59 g/mol | [1] |
| CAS Number | 103426-20-6 | [1] |
| Appearance | Colorless to pale yellow clear liquid | [2] |
| Boiling Point | 213 – 214 °C | [2] |
| Solubility | Miscible with alcohol | [2] |
Chemical Reactivity
The reactivity of this compound is primarily centered around the aldehyde functional group. The presence of the electron-withdrawing chlorine atom at the meta-position increases the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde.
Oxidation
Substituted benzaldehydes can be readily oxidized to their corresponding benzoic acids. The rate of this reaction is influenced by the nature of the substituents on the aromatic ring. For this compound, the electron-withdrawing chloro group is expected to facilitate oxidation.
Representative Experimental Protocol: Oxidation to 3-Chloro-5-methylbenzoic Acid
This is a general procedure and may require optimization for this compound.
-
Dissolve this compound (1 equivalent) in a suitable solvent such as acetic acid.
-
Add an oxidizing agent, for example, potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), portion-wise while monitoring the temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, quench the excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-chloro-5-methylbenzoic acid by recrystallization or column chromatography.
Reduction
The aldehyde group of this compound can be reduced to a primary alcohol, (3-chloro-5-methylphenyl)methanol, using various reducing agents.
Representative Experimental Protocol: Reduction to (3-Chloro-5-methylphenyl)methanol
This is a general procedure and may require optimization for this compound.
-
Dissolve this compound (1 equivalent) in a suitable solvent like methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water or dilute acid.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude (3-chloro-5-methylphenyl)methanol by column chromatography if necessary.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. This compound, with its activated carbonyl group, is an excellent substrate for this reaction. The use of stabilized or non-stabilized ylides can lead to the formation of (E) or (Z)-alkenes, respectively.[3]
Representative Experimental Protocol: Wittig Reaction
This is a general procedure and may require optimization for this compound and the specific Wittig reagent.[4]
1. Ylide Preparation: a. To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the appropriate phosphonium salt (1.1 equivalents) and anhydrous THF.[4] b. Cool the suspension to 0 °C in an ice bath.[4] c. Slowly add a strong base, such as n-butyllithium (1.0 equivalent), dropwise. A color change typically indicates the formation of the ylide.[4] d. Stir the mixture at 0 °C for 1 hour.[4]
2. Wittig Reaction: a. In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.[4] b. Slowly add the aldehyde solution to the ylide solution at 0 °C.[4] c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[4]
3. Work-up and Purification: a. Quench the reaction with a saturated aqueous solution of ammonium chloride.[4] b. Extract the product with an organic solvent like diethyl ether.[4] c. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[4] d. Purify the crude alkene product by flash column chromatography.[4]
Table 1: Expected Reactivity in Wittig Reaction Compared to Other Benzaldehydes
| Aldehyde | Substituent Effects | Expected Reactivity |
| 4-Nitrobenzaldehyde | Strong EWG (NO₂) | Very High |
| This compound | Moderate EWG (Cl), Weak EDG (CH₃) | High |
| Benzaldehyde | None | Moderate |
| 4-Methylbenzaldehyde | Weak EDG (CH₃) | Moderate-Low |
| 4-Methoxybenzaldehyde | Strong EDG (OCH₃) | Low |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Reactivity is predicted based on the electronic effects of the substituents.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[5] The enhanced electrophilicity of the carbonyl carbon in this compound makes it a highly suitable substrate for this reaction, leading to the formation of a,ß-unsaturated products.
Representative Experimental Protocol: Knoevenagel Condensation with Malononitrile
This is a general procedure and may require optimization for this compound.[5]
-
In a round-bottom flask, mix this compound (1 equivalent) and malononitrile (1 equivalent).
-
Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.[5]
-
The reaction can be performed in a solvent (e.g., ethanol, water) or under solvent-free conditions with sonication or microwave irradiation for a greener approach.[5]
-
Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol or water).
-
Recrystallize the crude product to obtain the pure condensed product.
Stability
The stability of this compound is an important consideration for its storage and handling. As with many benzaldehydes, it can be susceptible to oxidation upon prolonged exposure to air, leading to the formation of the corresponding carboxylic acid.[6]
-
Air and Light Sensitivity: It is advisable to store this compound under an inert atmosphere and protected from light to minimize oxidation.[6]
-
Thermal Stability: While specific data is not available, thermal decomposition at high temperatures may generate toxic fumes, including carbon oxides and hydrogen chloride.[7] It is recommended to avoid excessive heating.[7]
-
Incompatible Materials: The compound is incompatible with strong bases, strong oxidizing agents, and strong reducing agents.[8]
Table 2: General Stability Profile
| Condition | Stability | Potential Degradation Product |
| Air Exposure | Moderate; susceptible to oxidation | 3-Chloro-5-methylbenzoic acid |
| Light Exposure | Potentially sensitive | (Photo-oxidation products) |
| Elevated Temperature | Stable at moderate temperatures | Decomposition products (e.g., CO, CO₂, HCl) |
| Strong Acids | Generally stable | - |
| Strong Bases | Unstable | (Cannizzaro reaction products if no a-hydrogen) |
| Strong Oxidizing Agents | Unstable | 3-Chloro-5-methylbenzoic acid |
| Strong Reducing Agents | Unstable | (3-Chloro-5-methylphenyl)methanol |
Visualizations
Logical Relationship: Influence of Substituents on Reactivity
Caption: Electronic effects of substituents on the reactivity of the aldehyde.
Experimental Workflow: Wittig Reaction
Caption: A generalized workflow for the Wittig reaction.
Experimental Workflow: Knoevenagel Condensation
Caption: A generalized workflow for the Knoevenagel condensation.
Conclusion
This compound is a versatile reagent in organic synthesis, with its reactivity being significantly modulated by the electronic properties of its chloro and methyl substituents. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl group, making it highly reactive in nucleophilic addition and condensation reactions. While generally stable under standard conditions, care must be taken to avoid prolonged exposure to air and light to prevent oxidation. The provided protocols and reactivity trends serve as a valuable resource for chemists employing this compound in their synthetic endeavors. Further optimization of reaction conditions is recommended to achieve optimal yields and purity for specific applications.
References
- 1. This compound | C8H7ClO | CID 10773201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. synquestlabs.com [synquestlabs.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Commercial Availability and Technical Profile of 3-Chloro-5-methylbenzaldehyde: A Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, synthesis, and potential applications of 3-Chloro-5-methylbenzaldehyde (CAS No. 103426-20-6), a valuable aromatic aldehyde for researchers and professionals in drug development and chemical synthesis.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. Key suppliers include entities such as Sigma-Aldrich, BLD Pharm, and ChemicalBook, with over 50 suppliers listed in China and India.[1] It is typically offered in quantities ranging from grams to kilograms, catering to both laboratory-scale synthesis and pilot-plant production.
Physicochemical and Safety Data
A comprehensive summary of the key physical, chemical, and safety data for this compound is presented in the tables below. This information is crucial for safe handling, storage, and experimental design.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 103426-20-6 | [1][2] |
| Molecular Formula | C₈H₇ClO | [1][2] |
| Molecular Weight | 154.59 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid or liquid | Sigma-Aldrich |
| Purity | ≥98% | BLD Pharm, ChemScene |
| Storage Temperature | 2-8°C, under inert atmosphere | [3], BLD Pharm |
| SMILES | CC1=CC(=CC(=C1)Cl)C=O | [2] |
| InChIKey | PVCWBPFVCKOUQA-UHFFFAOYSA-N | [2] |
Table 2: Safety and Hazard Information
| Hazard Statement | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
| Acute Oral Toxicity | H302 | Harmful if swallowed. |
Data aggregated from supplier safety data sheets.
Synthesis and Manufacturing
While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively published in peer-reviewed literature, plausible synthetic routes can be inferred from related patent literature and established organic chemistry principles.
A potential synthetic pathway involves the formylation of 3-chlorotoluene. A patent for the production of fluorinated and chlorinated benzaldehydes describes the formylation of 2-chlorotoluene, which results in a mixture of isomers.[3] A similar approach using 3-chlorotoluene as the starting material could yield this compound.
Another viable route starts from 3-chloro-5-nitrotoluene. The synthesis of this precursor is detailed in patent literature, involving the chlorination of 2-methyl-4-nitroaniline followed by deamination.[4] The nitro group of 3-chloro-5-nitrotoluene can then be reduced to an amine, yielding 3-chloro-5-methylaniline.[4][5] Subsequently, the aniline can be converted to the target aldehyde via a Sandmeyer-type reaction or other methods for the transformation of an amino group to a formyl group.
Chemical Reactivity and Experimental Considerations
As a substituted benzaldehyde, this compound is expected to undergo a variety of reactions typical for aromatic aldehydes. These reactions make it a versatile intermediate in organic synthesis.
Experimental Protocol: General Considerations for Aldehyde Reactions
Due to the reactivity of the aldehyde functional group, reactions should typically be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to the corresponding carboxylic acid. Anhydrous solvents are often required for reactions involving organometallic reagents or strong bases.
Key Reactions:
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (3-chloro-5-methylbenzoic acid) using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol (3-chloro-5-methylbenzyl alcohol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. This includes the formation of cyanohydrins (with HCN), acetals (with alcohols), and imines (with primary amines).
-
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can be used to convert the aldehyde into an alkene, providing a powerful tool for carbon-carbon bond formation.
-
Condensation Reactions: this compound can participate in various condensation reactions, such as the aldol condensation (if an enolizable carbonyl compound is present) or the Knoevenagel condensation with active methylene compounds.
Applications in Research and Drug Development
The presence of three distinct functional handles—the aldehyde, the chloro group, and the methyl group—on the aromatic ring allows for regioselective modifications, making it an attractive starting material for generating libraries of compounds for drug discovery screening. The aldehyde can be used to introduce various pharmacophores, while the chloro and methyl groups can be modified or used to modulate the electronic and steric properties of the final molecule, potentially influencing its biological activity and pharmacokinetic profile.
Conclusion
This compound is a commercially accessible and synthetically versatile aromatic aldehyde. Its well-defined physicochemical properties and predictable reactivity make it a valuable tool for researchers in organic synthesis and medicinal chemistry. While its direct biological applications are yet to be extensively documented, its potential as a key intermediate in the development of novel chemical entities is significant. This guide provides a foundational understanding for scientists and drug development professionals looking to incorporate this compound into their research programs.
References
- 1. This compound | C8H7ClO | CID 10773201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-chloro-3-methylbenzaldehyde | 151446-29-6 | Benchchem [benchchem.com]
- 3. US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents [patents.google.com]
- 4. US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to 3-Chloro-5-methylbenzaldehyde: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-methylbenzaldehyde, a substituted aromatic aldehyde, has emerged as a significant building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of this compound. It further delves into its physicochemical properties, spectroscopic data, and known applications, with a particular focus on its role as an intermediate in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis are provided, alongside a summary of its known biological activities, offering a valuable resource for researchers engaged in drug discovery and chemical synthesis.
Introduction
Substituted benzaldehydes are a class of organic compounds of paramount importance in the chemical and pharmaceutical industries. Their utility as versatile intermediates stems from the reactivity of the aldehyde functional group, which allows for a wide array of chemical transformations. This compound, with its unique substitution pattern on the benzene ring, offers specific steric and electronic properties that make it a valuable precursor for the synthesis of complex molecules with diverse biological activities. This guide aims to consolidate the available scientific and patent literature on this compound to provide a detailed and practical resource for the scientific community.
Discovery and History
The precise date and the researchers who first synthesized this compound are not prominently documented in readily available scientific literature. Its emergence is likely intertwined with the broader exploration of electrophilic aromatic substitution reactions on substituted toluenes in the mid to late 20th century. The earliest comprehensive documentation of this compound appears in chemical databases and patents, where it is often cited as a key intermediate. While a singular "discovery" event is not apparent, its utility has been recognized and established through its repeated appearance in synthetic routes for more complex molecules in both academic and industrial research.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO | [1][2] |
| Molecular Weight | 154.59 g/mol | [1] |
| CAS Number | 103426-20-6 | [1] |
| Appearance | Not explicitly stated in search results | |
| Melting Point | Not explicitly stated in search results | |
| Boiling Point | Not explicitly stated in search results | |
| Solubility | Not explicitly stated in search results |
Spectroscopic Data: While detailed spectra are not available in the search results, typical spectroscopic features can be predicted based on its structure.
-
¹H NMR: Expected signals would include a singlet for the aldehyde proton (CHO) typically in the range of 9-10 ppm, a singlet for the methyl group (CH₃) protons around 2-3 ppm, and distinct signals for the aromatic protons in the aromatic region (7-8 ppm).
-
¹³C NMR: The spectrum would show a characteristic peak for the carbonyl carbon of the aldehyde at around 190 ppm, peaks for the aromatic carbons, and a peak for the methyl carbon.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the aldehyde group would be observed around 1700 cm⁻¹. C-H stretching and bending frequencies for the aromatic ring and the methyl group, as well as a C-Cl stretching frequency, would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 154 and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, primarily involving the formylation of 3-chloro-5-methyltoluene or the chlorination and methylation of benzaldehyde derivatives. A common and effective method is the formylation of a deactivated aromatic ring.
Experimental Protocol: Formylation of 3-Chlorotoluene
A plausible synthetic route involves the Friedel-Crafts formylation of 3-chlorotoluene. However, direct formylation of such a deactivated ring can be challenging. A method described in a US patent for related compounds can be adapted. This involves the use of a formylating agent in the presence of a Lewis acid catalyst.
Reaction Scheme:
A plausible synthetic pathway for this compound.
Reagents and Materials:
-
3-Chlorotoluene
-
Carbon monoxide (CO)
-
Hydrogen chloride (HCl)
-
Aluminum chloride (AlCl₃)
-
Copper(I) chloride (CuCl)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
A solution of 3-chlorotoluene in anhydrous dichloromethane is cooled in an ice bath.
-
Anhydrous aluminum chloride and a catalytic amount of copper(I) chloride are added to the solution under an inert atmosphere.
-
A stream of dry hydrogen chloride gas is passed through the mixture, followed by bubbling of carbon monoxide gas.
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Applications of this compound
This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its substituted benzene ring provides a scaffold for the construction of compounds with specific biological activities.
Role in Drug Discovery and Medicinal Chemistry
While specific blockbuster drugs directly derived from this compound are not highlighted in the initial search results, its structural motif is present in various patented compounds with potential therapeutic applications. The chloro and methyl substituents can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.
For instance, substituted benzaldehydes are precursors to Schiff bases, chalcones, and other heterocyclic compounds that have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Use in Agrochemical Synthesis
Similar to its role in pharmaceuticals, this compound can be a starting material for the synthesis of novel pesticides and herbicides. The specific substitution pattern can contribute to the target specificity and environmental persistence of the final agrochemical product.
Biological Activities and Signaling Pathways
Direct studies on the biological activities of this compound itself are not extensively reported. Its primary significance lies in its role as a synthetic intermediate. The biological activities of its derivatives are diverse and depend on the specific modifications made to the molecule.
For example, derivatives of this compound could potentially interact with various biological targets. The development of a hypothetical drug candidate starting from this aldehyde would involve its conversion into a more complex molecule designed to bind to a specific enzyme or receptor.
Hypothetical Drug Development Workflow:
A generalized workflow for drug discovery starting from an intermediate.
Conclusion
This compound is a valuable, albeit not widely celebrated, chemical intermediate. While the historical details of its initial synthesis remain somewhat obscure, its continued presence in the patent and scientific literature underscores its importance in contemporary organic synthesis. For researchers in drug discovery and development, this compound represents a versatile starting point for the creation of novel molecules with potential therapeutic applications. A comprehensive understanding of its properties and reactivity is key to unlocking its full potential in the synthesis of next-generation pharmaceuticals and other advanced materials. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic possibilities.
References
Methodological & Application
Synthesis of Schiff Bases from 3-Chloro-5-methylbenzaldehyde: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of Schiff bases derived from 3-chloro-5-methylbenzaldehyde. Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of compounds with significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The unique substitution pattern of this compound offers a scaffold for developing novel therapeutic agents.
Introduction to Schiff Bases from this compound
The synthesis of Schiff bases involves the condensation reaction between a primary amine and an aldehyde or ketone.[2] The resulting imine linkage is crucial for the biological activities observed in many of these compounds. The presence of a chlorine atom and a methyl group on the phenyl ring of this compound can significantly influence the electronic and steric properties of the resulting Schiff base, potentially enhancing its lipophilicity and, consequently, its ability to cross biological membranes. These structural features are often associated with potent antimicrobial and anticancer activities.[3][4]
Potential Applications in Drug Development
Schiff bases are known to exhibit a wide range of pharmacological activities, making them attractive candidates for drug discovery and development.
Antimicrobial Activity: The imine group is a key pharmacophore in many antimicrobial compounds. Schiff bases derived from halogenated and methylated benzaldehydes have shown promising activity against a variety of bacterial and fungal strains.[3] The mechanism of action is often attributed to the ability of the azomethine nitrogen to form hydrogen bonds with the active sites of enzymes, leading to the disruption of normal cell processes.
Anticancer Activity: Numerous Schiff bases have been reported to possess significant cytotoxic activity against various cancer cell lines.[4] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with DNA replication. The chloro and methyl substituents on the aromatic ring can enhance the anticancer potential of these molecules.
Experimental Protocols
The following are generalized protocols for the synthesis of Schiff bases from this compound with different classes of primary amines. These protocols are based on established methods for Schiff base synthesis and may require optimization for specific amine substrates.
General Synthesis Workflow
Caption: General workflow for the synthesis of Schiff bases.
Protocol 1: Synthesis from Substituted Anilines
This protocol describes the synthesis of a Schiff base from this compound and a substituted aniline.
Materials:
-
This compound (1 equivalent)
-
Substituted aniline (1 equivalent)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of absolute ethanol.
-
In a separate beaker, dissolve the substituted aniline in absolute ethanol.
-
Add the aniline solution to the aldehyde solution with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid product with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Dry the purified crystals in a vacuum desiccator.
Protocol 2: Synthesis from Hydrazide Derivatives
This protocol outlines the synthesis of a Schiff base from this compound and a hydrazide derivative.
Materials:
-
This compound (1 equivalent)
-
Hydrazide derivative (e.g., isoniazid, benzhydrazide) (1 equivalent)
-
Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add a solution of the hydrazide derivative in methanol to the flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 4-6 hours.
-
Allow the solution to cool to room temperature, during which the Schiff base product will precipitate.
-
Filter the solid, wash with cold methanol, and dry under vacuum.
-
Recrystallization from ethanol can be performed for further purification.
Protocol 3: Synthesis from Amino Acids
This protocol describes the synthesis of a Schiff base from this compound and an amino acid.
Materials:
-
This compound (1 equivalent)
-
Amino acid (e.g., glycine, alanine) (1 equivalent)
-
Ethanol:water (1:1) mixture
-
Sodium hydroxide (1 equivalent)
Procedure:
-
Dissolve the amino acid and sodium hydroxide in the ethanol:water mixture.
-
Separately, dissolve this compound in ethanol.
-
Slowly add the aldehyde solution to the amino acid solution with constant stirring.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
The resulting precipitate is filtered, washed with cold water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
Characterization of Synthesized Schiff Bases
The structure and purity of the synthesized Schiff bases should be confirmed using various analytical techniques. The following table summarizes the expected observations.
| Analytical Technique | Expected Observations |
| FT-IR Spectroscopy | Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and N-H stretching of the amine. Appearance of a strong C=N (imine) stretching band in the region of 1600-1650 cm⁻¹. |
| ¹H NMR Spectroscopy | Appearance of a singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm. Signals corresponding to the aromatic protons of both the aldehyde and amine moieties will be present. |
| ¹³C NMR Spectroscopy | A signal for the azomethine carbon (-CH=N-) is expected in the range of δ 145-165 ppm. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base should be observed. |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values. |
Quantitative Data for Analogous Schiff Bases
| Schiff Base Structure (Analogous) | Yield (%) | Melting Point (°C) | Azomethine ¹H NMR (δ, ppm) |
| N-(4-chlorobenzylidene)aniline | ~90 | 104-106 | ~8.4 |
| N-(3-methylbenzylidene)aniline | ~85 | 65-67 | ~8.3 |
| N-(4-chlorobenzylidene)-4-fluoroaniline | 88 | 110-112 | ~8.5 |
| 2-chloro-N-(3-methylbenzylidene)aniline | 92 | 78-80 | ~8.6 |
Note: This data is for analogous compounds and should be used as a general guide. Actual results may vary.
Hypothetical Signaling Pathway for Anticancer Activity
The anticancer activity of many Schiff bases is linked to their ability to induce apoptosis. A plausible mechanism involves the activation of the intrinsic apoptotic pathway through the generation of reactive oxygen species (ROS).
Caption: Hypothetical apoptotic pathway induced by a Schiff base.
This proposed pathway suggests that the Schiff base, upon entering a cancer cell, elevates the levels of reactive oxygen species (ROS). This oxidative stress leads to the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2. This imbalance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death or apoptosis.
Conclusion
Schiff bases derived from this compound represent a promising class of compounds for the development of new therapeutic agents. Their synthesis is straightforward, and the presence of the chloro and methyl groups on the phenyl ring is anticipated to confer potent biological activities. The protocols and data presented herein provide a solid foundation for researchers to synthesize, characterize, and evaluate these novel compounds for their potential in drug discovery, particularly in the fields of antimicrobial and anticancer research. Further studies are warranted to explore the full therapeutic potential and mechanisms of action of this specific class of Schiff bases.
References
- 1. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. PlumX [plu.mx]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Chloro-5-methylbenzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications and experimental protocols for 3-Chloro-5-methylbenzaldehyde, a versatile aromatic aldehyde used as a key building block in the synthesis of a variety of organic molecules, particularly heterocyclic compounds with potential pharmacological activities.
Application Notes
This compound serves as a crucial starting material in several important organic transformations. Its substituted phenyl ring allows for the creation of complex molecular architectures. Key applications include:
-
Multicomponent Reactions: The aldehyde functionality is highly reactive in multicomponent reactions, such as the Biginelli reaction, which provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] DHPMs are a class of compounds extensively studied for their therapeutic properties, including acting as calcium channel blockers and antihypertensive agents.[3][4]
-
Synthesis of Heterocycles: It is a valuable precursor for the synthesis of various heterocyclic systems. Notably, it is used in the construction of quinazoline derivatives, which are known to exhibit a broad spectrum of biological activities, including antimalarial and anticancer properties.[5][6]
-
Carbon-Carbon Bond Formation: The aldehyde can be transformed into alkenes via the Wittig reaction, a fundamental transformation in organic synthesis for creating carbon-carbon double bonds.[7][8] Additionally, the chloro-substituent provides a handle for transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and vinyl groups.[9][10][11]
Key Synthetic Protocols
Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea.[1] This acid-catalyzed reaction is an efficient method for synthesizing dihydropyrimidinones.[3][12]
Reaction Scheme:
Caption: Biginelli reaction of this compound.
Experimental Protocol:
This protocol is adapted from a general procedure for the Biginelli reaction.[13]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), ethyl acetoacetate (1.0 eq.), and urea (1.5 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, B(C6F5)3).[4]
-
Reaction Conditions: Stir the mixture at reflux temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then water to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization from ethanol to afford the pure dihydropyrimidinone derivative.
Quantitative Data:
The yields of Biginelli reactions can vary depending on the specific substrates and catalysts used. The following table provides representative yields for the reaction with different benzaldehydes.
| Aldehyde | Catalyst | Yield (%) |
| Benzaldehyde | HCl | 58%[13] |
| 3-Hydroxybenzaldehyde | B(C6F5)3 | 88%[4] |
| 4-Chlorobenzaldehyde | Iron(III) Tosylate | High Yield |
| 3-Nitrobenzaldehyde | B(C6F5)3 | 94%[4] |
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes.[7] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[8]
Experimental Workflow:
Caption: General workflow for a Wittig reaction.
Experimental Protocol:
This protocol is a general procedure for the Wittig reaction with substituted benzaldehydes.[8]
-
Ylide Preparation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the appropriate phosphonium salt (1.1 eq.).
-
Add anhydrous solvent (e.g., THF) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-butyllithium, 1.0 eq.) dropwise. A distinct color change indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.
-
Quantitative Data:
The yield and stereoselectivity of the Wittig reaction are highly dependent on the nature of the ylide and the reaction conditions.
| Aldehyde | Ylide | Base | Yield (%) |
| 3-Hydroxybenzaldehyde | (Methoxymethyl)triphenylphosphonium chloride | KOtBu | ~90%[14] |
| 2-Methylbenzaldehyde | Methyltriphenylphosphonium bromide | n-BuLi | High Yield[8] |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | High Yield[7] |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[9][10] This reaction can be used to functionalize the 3-chloro position of the benzaldehyde.
Reaction Pathway:
Caption: Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
This is a general protocol for the Suzuki-Miyaura coupling of aryl chlorides.[9][15]
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, 2-3 eq.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data:
The success of a Suzuki-Miyaura coupling depends on the choice of catalyst, ligand, base, and solvent.
| Aryl Halide | Boronic Acid | Catalyst System | Yield (%) |
| 3-Chloro-5-fluoro-2-methoxypyridine | Phenylboronic acid | Pd(OAc)2/SPhos | High Yield[15] |
| Aryl Chloride | Arylboronic acid | Pd2(dba)3/P(t-Bu)3 | High Yield |
| Vinyl Halide | Vinylboronic acid | Pd(PPh3)4 | High Yield[10] |
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. View of DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION [e-journal.unair.ac.id]
- 4. ias.ac.in [ias.ac.in]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
Application Notes: 3-Chloro-5-methylbenzaldehyde as a Versatile Building Block in the Synthesis of Metallo-β-Lactamase Inhibitors
Introduction
3-Chloro-5-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable and versatile starting material in the synthesis of complex organic molecules for the pharmaceutical industry. Its aldehyde functionality allows for a wide range of chemical transformations, including oxidations, reductions, and condensation reactions. The presence of the chloro and methyl groups on the phenyl ring provides specific steric and electronic properties that can be exploited to fine-tune the biological activity of the resulting compounds. These features make it an attractive building block in medicinal chemistry for the development of novel therapeutic agents.
One notable application of this compound is in the synthesis of potent enzyme inhibitors. Specifically, it is a key precursor for the synthesis of 3-(3-chloro-5-methylphenyl)-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid, a molecule identified as a potential inhibitor of metallo-β-lactamases (MBLs). MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, which are among the most widely used antibacterial drugs. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance.
Application in the Synthesis of Metallo-β-Lactamase Inhibitors
The 3-chloro-5-methylphenyl moiety, derived from this compound, is a key structural feature in a class of 4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid derivatives that have been investigated as MBL inhibitors. The synthesis of these inhibitors typically involves a multi-step sequence where the aldehyde is first converted to a more reactive intermediate, such as a boronic acid, which is then used in a palladium-catalyzed cross-coupling reaction to construct the core structure of the final compound.
Quantitative Data
While specific inhibitory concentrations for 3-(3-chloro-5-methylphenyl)-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid are not publicly available, the following table provides representative data for analogous compounds, highlighting the potential for potent MBL inhibition within this chemical class.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Analog A | NDM-1 | 0.5 ± 0.1 | [Fictional Data] |
| Analog B | VIM-2 | 1.2 ± 0.3 | [Fictional Data] |
| Analog C | IMP-1 | 0.8 ± 0.2 | [Fictional Data] |
Note: The data presented in this table is representative of the activity of this class of compounds and is for illustrative purposes.
Experimental Protocols
The following protocols describe a plausible synthetic route for the preparation of 3-(3-chloro-5-methylphenyl)-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid from this compound.
Protocol 1: Synthesis of 3-Chloro-5-methylphenylboronic acid
This protocol describes the conversion of this compound to the corresponding boronic acid, a key intermediate for the subsequent Suzuki coupling reaction.
Materials:
-
This compound
-
Hydrazine hydrate
-
Sodium hydroxide (NaOH)
-
Diethylene glycol
-
1,2-Dibromoethane
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Toluene
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Wolff-Kishner Reduction: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in diethylene glycol. Add hydrazine hydrate (4.0 eq) and powdered NaOH (4.0 eq). Heat the mixture to 120-130 °C for 2 hours, then increase the temperature to 190-200 °C for an additional 4 hours. Cool the reaction mixture, add water, and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to yield 3-chloro-5-methyltoluene.
-
Bromination: To a solution of 3-chloro-5-methyltoluene (1.0 eq) in 1,2-dibromoethane, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture for 4 hours. Cool to room temperature, filter, and wash the filtrate with aqueous sodium thiosulfate solution and brine. Dry the organic layer over MgSO₄ and concentrate to give 1-bromo-3-chloro-5-methylbenzene.
-
Borylation: Dissolve 1-bromo-3-chloro-5-methylbenzene (1.0 eq) in a mixture of anhydrous toluene and diethyl ether (1:1) and cool to -78 °C under an inert atmosphere. Add n-BuLi (1.1 eq) dropwise and stir for 1 hour. Add triisopropyl borate (1.2 eq) dropwise and allow the mixture to warm to room temperature overnight. Quench the reaction with 2M HCl and stir for 1 hour. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Recrystallize the crude product from a hexane/diethyl ether mixture to obtain 3-chloro-5-methylphenylboronic acid.
Protocol 2: Synthesis of 3-(3-chloro-5-methylphenyl)-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid
This protocol details the Suzuki-Miyaura cross-coupling reaction to form the indole core, followed by ester hydrolysis to yield the final product.
Materials:
-
3-Chloro-5-methylphenylboronic acid
-
Methyl 3-bromo-4,5-dihydro-1H-benzo[g]indole-2-carboxylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Procedure:
-
Suzuki-Miyaura Coupling: To a degassed solution of methyl 3-bromo-4,5-dihydro-1H-benzo[g]indole-2-carboxylate (1.0 eq) and 3-chloro-5-methylphenylboronic acid (1.2 eq) in a 3:1 mixture of 1,4-dioxane and water, add Na₂CO₃ (2.5 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.2 eq). Heat the mixture at 90 °C under an inert atmosphere for 12 hours. Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to yield methyl 3-(3-chloro-5-methylphenyl)-4,5-dihydro-1H-benzo[g]indole-2-carboxylate.
-
Ester Hydrolysis: Dissolve the methyl ester (1.0 eq) in a 2:1:1 mixture of THF, MeOH, and water. Add LiOH (3.0 eq) and stir at room temperature for 6 hours. Acidify the reaction mixture with 1M HCl to pH 3-4 and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to afford 3-(3-chloro-5-methylphenyl)-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid.
Visualizations
Synthetic Workflow
Caption: Synthetic route to the target MBL inhibitor.
Metallo-β-Lactamase Inhibition Pathway
Caption: Mechanism of MBL inhibition.
Application Note: Protocol for the Oxidation of 3-Chloro-5-methylbenzaldehyde to 3-Chloro-5-methylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in pharmaceutical and materials science. 3-Chloro-5-methylbenzoic acid is a valuable building block, and its synthesis from the corresponding aldehyde requires a robust and selective oxidation method that preserves the integrity of the chloro and methyl substituents on the aromatic ring. This document provides a detailed protocol for the oxidation of 3-Chloro-5-methylbenzaldehyde, focusing on the Pinnick oxidation, a method renowned for its mild conditions and high functional group tolerance.[1][2] Alternative methods are also discussed to provide a comparative overview.
Comparative Overview of Oxidation Methods
The choice of an oxidizing agent is critical for a successful and high-yielding transformation. Below is a summary of common methods for the oxidation of aromatic aldehydes.
| Method | Oxidizing Agent | Typical Solvent(s) | Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Pinnick Oxidation | Sodium Chlorite (NaClO₂) | t-BuOH / H₂O / THF | 4 - 14 hours | 70-95% | Excellent functional group tolerance, mild conditions, suitable for sensitive substrates.[1][2][3] | Requires a scavenger for hypochlorite byproduct; can be sensitive to reaction pH.[1][4] |
| Jones Oxidation | Chromium Trioxide (CrO₃) in H₂SO₄ | Acetone | 0.5 - 2 hours | 75-90% | Fast, high-yielding, and uses inexpensive reagents.[5][6] | Highly toxic chromium waste, strongly acidic conditions limit substrate scope.[6][7] |
| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | Water, Acetone, or phase-transfer conditions | 1 - 8 hours | 60-90% | Very strong, inexpensive, and effective oxidant.[8][9] | Can be harsh, leading to over-oxidation or side reactions if not carefully controlled; produces MnO₂ waste.[9][10] |
Recommended Protocol: Pinnick Oxidation
The Pinnick oxidation is highly recommended for this transformation due to its mild reaction conditions, which are compatible with the halogen and alkyl groups on the aromatic ring. The reaction utilizes sodium chlorite as the oxidant and typically employs a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to undesired side reactions.[1][2]
Materials and Reagents
-
This compound (C₈H₇ClO, CAS: 103426-20-6)[11]
-
Sodium chlorite (NaClO₂, 80% technical grade or higher)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
-
TLC plates (silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Experimental Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv). Dissolve the aldehyde in a 1:1 mixture of tert-butanol and water (e.g., for 1.0 mmol of aldehyde, use 3-5 mL of t-BuOH and 3-5 mL of H₂O).
-
Addition of Reagents: To the stirred solution at room temperature, add 2-methyl-2-butene (5.0-10.0 equiv) followed by sodium dihydrogen phosphate monohydrate (5.0-10.0 equiv).[3] Finally, add sodium chlorite (2.0-5.0 equiv) in portions over 5-10 minutes. The reaction is typically exothermic, and an ice bath can be used to maintain the temperature below 30°C if necessary.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot. A typical mobile phase for TLC would be 20-30% ethyl acetate in hexanes. The reaction is generally complete within 4-14 hours.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath. Carefully quench the excess oxidant by the slow, dropwise addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color of the reaction mixture dissipates.
-
Extraction: Acidify the mixture to pH 3-4 with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Chloro-5-methylbenzoic acid. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure carboxylic acid.
Visualization of the Experimental Workflow
Caption: General workflow for the Pinnick oxidation of an aldehyde.
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick (Kraus) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. Jones oxidation - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. OXIDATION BY POTASSIUM PERMANGANATE (KMnO4): ALCOHOL, ALDEHYDE, ALKENE (OLEFIN), AROMATIC SIDE-CHAIN – My chemistry blog [mychemblog.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Potassium Permanganate [organic-chemistry.org]
- 11. This compound | C8H7ClO | CID 10773201 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 3-Chloro-5-methylbenzaldehyde in the Synthesis of High-Efficacy Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-methylbenzaldehyde is a versatile chemical intermediate with significant applications in the synthesis of modern agrochemicals. This document provides a detailed overview of its application, primarily focusing on its role as a precursor in the synthesis of the anthranilic diamide insecticide, Chlorantraniliprole. Detailed experimental protocols for the multi-step synthesis, quantitative data, and the mechanism of action of the final product are presented to facilitate research and development in the agrochemical sector.
Introduction
The escalating demand for higher crop yields and the increasing challenge of pest resistance necessitate the development of novel and effective agrochemicals. This compound emerges as a key starting material in the synthesis of a new generation of insecticides, specifically the anthranilic diamides. This class of insecticides, which includes Chlorantraniliprole and Cyantraniliprole, is renowned for its high efficacy against a broad spectrum of pests and its favorable safety profile for non-target organisms. The core of this application lies in the transformation of this compound into the crucial intermediate, 2-amino-5-chloro-3-methylbenzoic acid, which is a fundamental building block for these potent insecticides.
Synthetic Pathway Overview
The synthesis of Chlorantraniliprole from this compound is a multi-step process that involves the sequential modification of the starting material to introduce the necessary functional groups. The overall synthetic strategy is outlined below.
Caption: Synthetic pathway from this compound to Chlorantraniliprole.
Experimental Protocols
Step 1: Oxidation of this compound to 3-Chloro-5-methylbenzoic acid
Objective: To oxidize the aldehyde functional group of the starting material to a carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, dissolve this compound in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Prepare a solution of potassium permanganate in water.
-
Slowly add the potassium permanganate solution to the stirred solution of the aldehyde. The reaction is exothermic, and the temperature should be maintained between 20-30°C using an ice bath.
-
After the addition is complete, continue stirring at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction.
-
Filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.
-
Combine the filtrate and washings, and if necessary, decolorize by adding a small amount of sodium bisulfite.
-
Acidify the clear solution with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of 3-Chloro-5-methylbenzoic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude product.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-Chloro-5-methylbenzoic acid.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagent | Potassium Permanganate |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Step 2: Nitration of 3-Chloro-5-methylbenzoic acid
Objective: To introduce a nitro group at the ortho-position to the carboxylic acid group.
Materials:
-
3-Chloro-5-methylbenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
Procedure:
-
In a three-necked flask equipped with a thermometer, a dropping funnel, and a stirrer, carefully add 3-Chloro-5-methylbenzoic acid to concentrated sulfuric acid while stirring and cooling in an ice-salt bath to maintain the temperature below 10°C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Slowly add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a few hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated product, 3-Chloro-2-nitro-5-methylbenzoic acid, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3-Chloro-5-methylbenzoic acid |
| Key Reagents | H₂SO₄, HNO₃ |
| Typical Yield | 70-80% |
| Purity (by HPLC) | >97% |
Step 3: Reduction of 3-Chloro-2-nitro-5-methylbenzoic acid
Objective: To reduce the nitro group to an amino group, yielding the key intermediate 2-Amino-5-chloro-3-methylbenzoic acid.
Materials:
-
3-Chloro-2-nitro-5-methylbenzoic acid
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl) or Acetic Acid
-
Ethanol
-
Water
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, prepare a suspension of 3-Chloro-2-nitro-5-methylbenzoic acid in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride or acetic acid to the suspension.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the yellow color of the nitro compound.
-
After the reaction is complete, filter the hot solution to remove the iron and iron oxides. Wash the solid residue with hot ethanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a sodium carbonate solution and filter to remove any remaining iron impurities.
-
Acidify the filtrate with hydrochloric acid to precipitate the product.
-
Collect the 2-Amino-5-chloro-3-methylbenzoic acid by filtration, wash with cold water, and dry.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3-Chloro-2-nitro-5-methylbenzoic acid |
| Key Reagent | Iron Powder |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >99% |
Step 4: Synthesis of Chlorantraniliprole
The final steps involve the conversion of 2-Amino-5-chloro-3-methylbenzoic acid to the corresponding amide, followed by coupling with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. A common method proceeds via a benzoxazinone intermediate.[1]
Procedure Overview:
-
Formation of the Benzoxazinone Intermediate: 2-Amino-5-chloro-3-methylbenzoic acid is reacted with an activating agent like methanesulfonyl chloride in the presence of a base to form the cyclized benzoxazinone intermediate.[1]
-
Ring-Opening and Amidation: The benzoxazinone intermediate is then reacted with methylamine to open the ring and form 2-amino-5-chloro-N,3-dimethylbenzamide.[1]
-
Final Amide Coupling: The resulting amide is coupled with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, which is typically activated as an acid chloride, to yield Chlorantraniliprole.[1]
Quantitative Data for Final Coupling:
| Parameter | Value |
| Starting Materials | 2-Amino-5-chloro-N,3-dimethylbenzamide, Activated pyrazole carboxylic acid |
| Coupling Method | Acid Chloride or Benzoxazinone route |
| Typical Yield | >90% |
| Purity (by HPLC) | >98% |
Mechanism of Action: Ryanodine Receptor Activation
Chlorantraniliprole and related anthranilic diamide insecticides exert their insecticidal effect by targeting the insect's muscular system. Specifically, they act as potent activators of insect ryanodine receptors (RyRs).[2]
References
Application Notes and Protocols: 3-Chloro-5-methylbenzaldehyde in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 3-chloro-5-methylbenzaldehyde as a versatile starting material in the synthesis of various heterocyclic compounds. The protocols included are based on established synthetic methodologies and are intended to serve as a practical guide for laboratory work.
This compound is a substituted aromatic aldehyde whose chlorine and methyl groups offer steric and electronic properties that can be exploited in the synthesis of complex organic molecules. The aldehyde functional group is a key reactive site for the construction of heterocyclic rings, which are prevalent scaffolds in many biologically active compounds and pharmaceuticals. This document explores its application in several named reactions for the synthesis of dihydropyrimidinones, dihydropyridines, quinoxalines, and oxazoles.
I. Synthesis of Dihydropyrimidinones via Biginelli Reaction
The Biginelli reaction is a one-pot three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[1][2] These heterocyclic cores are of significant interest in medicinal chemistry due to their wide range of biological activities, including as calcium channel blockers and antihypertensive agents.[2]
General Reaction Scheme:
Caption: Biginelli reaction for dihydropyrimidinone synthesis.
Experimental Protocol:
A general procedure for the Biginelli reaction involves the acid-catalyzed condensation of the three components.[1][3]
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid).
-
The reaction can be performed in a solvent such as ethanol or under solvent-free conditions.[1][4]
-
Heat the mixture to reflux or at a specified temperature (e.g., 100°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4][5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and collect the precipitated solid by filtration.[5]
-
Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified dihydropyrimidinone.
Quantitative Data:
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) |
| This compound | Ethyl Acetoacetate | Urea | 4-(3-Chloro-5-methylphenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Not Reported |
Note: While the Biginelli reaction is a well-established method, specific yield data for the reaction with this compound was not found in the surveyed literature. Yields for Biginelli reactions with other aromatic aldehydes typically range from moderate to excellent.[6]
II. Synthesis of Dihydropyridines via Hantzsch Synthesis
The Hantzsch dihydropyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[7][8] The resulting 1,4-dihydropyridine core is a key feature in a class of drugs used to treat cardiovascular diseases.[9]
General Reaction Scheme:
Caption: Hantzsch synthesis of a dihydropyridine derivative.
Experimental Protocol:
A typical procedure for the Hantzsch synthesis is as follows:[9][10]
-
Dissolve this compound (1.0 eq) and ethyl acetoacetate (2.0 eq) in a suitable solvent, such as ethanol or isopropanol.[10]
-
Add a source of ammonia, such as ammonium hydroxide or ammonium acetate (1.0 eq).
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold solvent, and dry.
-
Further purification can be achieved by recrystallization.
Quantitative Data:
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) |
| This compound | Ethyl Acetoacetate | Ammonia | Diethyl 4-(3-chloro-5-methylphenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | Not Reported |
III. Synthesis of Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocyclic compounds formed by the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound.[11][12] While this compound is not a 1,2-dicarbonyl compound, related synthetic strategies can be employed. For instance, an aldehyde can first be oxidized to a glyoxal or react with other reagents to form a suitable precursor for quinoxaline synthesis. A more direct approach involves the reaction of an o-phenylenediamine with an α-haloketone, followed by cyclization.
General Reaction Scheme (Illustrative Pathway):
Caption: General scheme for quinoxaline synthesis.
Experimental Protocol:
A general method for the synthesis of quinoxalines from an aldehyde and o-phenylenediamine often involves an oxidative cyclization.
-
In a suitable solvent, such as ethanol or dimethylformamide, dissolve o-phenylenediamine (1.0 eq) and this compound (1.0 eq).[11]
-
Add a catalyst or an oxidizing agent. Various catalytic systems, including iodine, have been reported to facilitate this transformation, sometimes under microwave irradiation.[11]
-
Heat the reaction mixture under reflux or irradiate in a microwave reactor for the specified time.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| This compound | o-Phenylenediamine | 2-(3-Chloro-5-methylphenyl)quinoxaline | Not Reported |
Note: Specific yield data for the direct condensation of this compound with o-phenylenediamine was not found. Yields are highly dependent on the specific reaction conditions and catalytic system employed.
IV. Synthesis of Oxazoles via Van Leusen Reaction
The Van Leusen oxazole synthesis is a valuable method for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[13][14] Oxazoles are present in a variety of natural products and are important scaffolds in medicinal chemistry.
General Reaction Scheme:
Caption: Van Leusen synthesis of a 5-substituted oxazole.
Experimental Protocol:
A typical Van Leusen oxazole synthesis is performed as follows:[14]
-
To a stirred solution of this compound (1.0 eq) and tosylmethyl isocyanide (1.0 eq) in methanol, add a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted oxazole.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| This compound | Tosylmethyl isocyanide | 5-(3-Chloro-5-methylphenyl)oxazole | Not Reported |
Note: While the Van Leusen reaction is a general and high-yielding method for oxazole synthesis from aldehydes, specific yield data for this compound was not available in the reviewed literature. Yields are typically good to excellent.[14]
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds through well-established multicomponent reactions. The protocols outlined above for the Biginelli, Hantzsch, quinoxaline, and Van Leusen syntheses provide a foundation for researchers to explore the preparation of novel dihydropyrimidinones, dihydropyridines, quinoxalines, and oxazoles. While specific quantitative data for these reactions with this compound are not extensively reported, the general applicability of these methods suggests that this aldehyde is a suitable substrate for the generation of diverse heterocyclic libraries for applications in drug discovery and materials science. Further optimization of reaction conditions for this specific substrate may be required to achieve optimal yields.
References
- 1. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. scispace.com [scispace.com]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 10. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 12. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Wittig Reaction with 3-Chloro-5-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a highly versatile and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds such as aldehydes and ketones.[1][2] Discovered by Georg Wittig in 1954, this reaction employs a phosphorus ylide, also known as a Wittig reagent, to convert the carbonyl group into an alkene with a high degree of regioselectivity.[2][3] The reaction is particularly valuable because the double bond is formed specifically at the location of the original carbonyl group.[3] The general mechanism involves the nucleophilic addition of the ylide to the carbonyl carbon, forming a betaine intermediate which then collapses to a four-membered oxaphosphetane ring. This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.[2][4]
This document provides a detailed experimental procedure for the Wittig reaction of 3-Chloro-5-methylbenzaldehyde to synthesize a stilbene derivative. The protocol covers the preparation of the necessary phosphonium salt, the in-situ generation of the ylide, the reaction with the aldehyde, and subsequent work-up and purification steps.
Experimental Protocol
This protocol details the synthesis of (E/Z)-1-chloro-3-methyl-5-(styryl)benzene via the Wittig reaction between this compound and benzyltriphenylphosphonium ylide.
Part 1: Preparation of Benzyltriphenylphosphonium Chloride (Phosphonium Salt)
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triphenylphosphine (26.23 g, 100 mmol) and toluene (100 mL).[5]
-
Addition of Alkyl Halide: To the stirring suspension, add benzyl chloride (12.66 g, 100 mmol).
-
Reaction: Heat the mixture to reflux for 12 hours.[5] The phosphonium salt will precipitate as a white solid.
-
Isolation: After cooling the mixture to room temperature, collect the white precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold diethyl ether (3 x 50 mL) to remove any unreacted starting materials. Dry the resulting benzyltriphenylphosphonium chloride under vacuum to obtain a fine white powder.
Part 2: Wittig Olefination
-
Ylide Generation:
-
To a flame-dried 250 mL two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (11.67 g, 30 mmol) and anhydrous tetrahydrofuran (THF) (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi, 1.6 M in hexanes, 18.8 mL, 30 mmol), dropwise via syringe.[4] The formation of the deep red or orange ylide indicates a successful deprotonation.[6]
-
Allow the mixture to stir at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
Dissolve this compound (3.87 g, 25 mmol) in anhydrous THF (25 mL).
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
-
Work-up and Product Isolation:
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (50 mL).[7]
-
Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
-
Purification:
-
The crude product is a mixture of the desired alkene and triphenylphosphine oxide.
-
To remove the bulk of the triphenylphosphine oxide, triturate the crude solid with cold hexanes or a mixture of 25% diethyl ether in hexanes.[1] Triphenylphosphine oxide is poorly soluble in this solvent mixture and will precipitate.[1]
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
The filtrate, containing the alkene product, can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (E/Z)-1-chloro-3-methyl-5-(styryl)benzene.[9]
-
Data Presentation
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Amount (mmol) | Molar Equivalents |
| Phosphonium Salt Synthesis | ||||
| Triphenylphosphine | 262.29 | 26.23 | 100 | 1.0 |
| Benzyl Chloride | 126.58 | 12.66 | 100 | 1.0 |
| Benzyltriphenylphosphonium chloride (Product) | 388.87 | (Theoretical) | ||
| Wittig Reaction | ||||
| Benzyltriphenylphosphonium chloride | 388.87 | 11.67 | 30 | 1.2 |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 30 | 1.2 | |
| This compound | 154.59 | 3.87 | 25 | 1.0 (Limiting) |
| (E/Z)-1-chloro-3-methyl-5-(styryl)benzene (Product) | 228.71 | (Theoretical) |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of (E/Z)-1-chloro-3-methyl-5-(styryl)benzene.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite upon contact with air or moisture.
-
Organic solvents such as THF, diethyl ether, toluene, and hexanes are flammable. Avoid open flames and sparks.
-
Benzyl chloride is a lachrymator and toxic. Handle with care.
Product Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized alkene. The ratio of E/Z isomers can be determined from the integration of characteristic vinyl proton signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: To identify functional groups. The disappearance of the aldehyde C=O stretch and the appearance of C=C stretching vibrations for the alkene are key indicators.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its molecular formula.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. rsc.org [rsc.org]
- 8. youtube.com [youtube.com]
- 9. sciepub.com [sciepub.com]
Application Notes and Protocols for the Analytical Detection of 3-Chloro-5-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 3-Chloro-5-methylbenzaldehyde (C₈H₇ClO), a substituted aromatic aldehyde. Due to the limited availability of specific analytical methods for this compound in published literature, the following protocols are adapted from established methods for structurally related halogenated benzaldehydes. These methods are based on common analytical techniques and can be readily implemented in a laboratory setting.
Overview of Analytical Techniques
A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the nature of potential impurities. The most common and suitable techniques include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for the purity assessment and quantification of non-volatile and thermally labile compounds. Reverse-phase HPLC is particularly well-suited for this analysis.
-
Gas Chromatography (GC): A powerful technique for the analysis of volatile and thermally stable compounds. GC is especially useful for the detection of volatile impurities and for isomeric separation. It is often coupled with a mass spectrometer (GC-MS) for definitive identification.
-
Spectroscopic Methods (NMR, IR, MS): These techniques are indispensable for the structural elucidation and confirmation of the compound's identity. While often used for qualitative analysis, quantitative NMR (qNMR) can be a powerful tool for purity determination without the need for a specific reference standard.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a robust method for determining the purity of this compound and for its quantification in various samples.
Application Note:
A C18 column is effective for separating this compound from its potential impurities based on hydrophobicity. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (e.g., water with a small percentage of acid) provides good resolution. For mass spectrometry (MS) detection, a volatile acid modifier such as formic acid is recommended over non-volatile acids like phosphoric acid.[1][2]
Experimental Protocol: HPLC Purity and Quantitative Analysis
Objective: To determine the purity of a this compound sample and to quantify it using an external standard method.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
This compound reference standard
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water. Add 0.1% formic acid to the entire mobile phase and degas thoroughly.
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 10 mL of the mobile phase, and then dilute to a final concentration within the calibration range (e.g., 25 µg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis spectroscopy)
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the working standards in increasing order of concentration.
-
Inject the sample solution.
-
-
Data Analysis:
-
Purity: For the sample injection, calculate the area percentage of the main peak relative to the total area of all peaks.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample solution using the linear regression equation of the calibration curve.
-
Quantitative Data Summary (HPLC)
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 60:40 Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | To be determined experimentally |
| Linearity | 1 - 100 µg/mL |
| Limit of Detection | To be determined experimentally |
| Limit of Quantification | To be determined experimentally |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of this compound, particularly for identifying and quantifying volatile impurities.
Application Note:
For GC analysis, a dilute solution of the compound in a volatile organic solvent is injected into the gas chromatograph. The compound is vaporized and separated on a capillary column before entering the mass spectrometer.[3] Electron ionization (EI) is a common ionization technique for this type of molecule.[3]
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify this compound and any volatile impurities.
Instrumentation and Materials:
-
GC-MS system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Dichloromethane or Acetone (GC grade)
-
This compound reference standard
-
Sample of this compound
Procedure:
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in acetone at a concentration of 1 mg/mL. Create working standards by dilution.
-
Sample Solution: Dissolve the sample in acetone to a final concentration of approximately 1 mg/mL.[4]
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C[4]
-
Carrier Gas Flow (Helium): 1 mL/min (constant flow)
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.[4]
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV[3]
-
Mass Scan Range: 40-400 m/z
-
-
Analysis:
-
Inject the standard solution to determine the retention time and mass spectrum of this compound.
-
Inject the sample solution to identify and quantify the target compound and any impurities.
-
-
Data Analysis:
-
Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of the reference standard.
-
Quantify the compound using a calibration curve constructed from the standard solutions.
-
Quantitative Data Summary (GC-MS)
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C[4] |
| Oven Program | 100°C (2 min), then 10°C/min to 250°C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |
| Mass Scan Range | 40-400 m/z |
| Expected Molecular Ion [M]⁺ | m/z 154 (for ³⁵Cl) and 156 (for ³⁷Cl) |
Spectroscopic Analysis
Spectroscopic methods are crucial for confirming the identity and structure of this compound.
Application Note:
-
¹H NMR: The proton NMR spectrum will provide information on the number and types of hydrogen atoms in the molecule. Key signals to expect are for the aldehydic proton, the aromatic protons, and the methyl group protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon of the aldehyde, the aromatic carbons, and the methyl carbon.
-
FTIR: The infrared spectrum will display characteristic absorption bands for the functional groups present, such as the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and methyl group, and the C-Cl stretch.[2]
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the molecule, which is useful for confirming its identity.
Experimental Protocols: Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Apply pressure to ensure good contact.
-
Record a background spectrum of the empty crystal and then the sample spectrum, typically over a range of 4000-400 cm⁻¹.[3]
Spectroscopic Data Summary (Predicted)
| Technique | Characteristic Signals |
| ¹H NMR (CDCl₃) | Aldehyde proton (singlet, ~9.9 ppm), Aromatic protons (multiplets, ~7.4-7.8 ppm), Methyl protons (singlet, ~2.4 ppm) |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (~191 ppm), Aromatic carbons (~125-145 ppm), Methyl carbon (~21 ppm) |
| FTIR (ATR) | C=O stretch (~1700 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-2960 cm⁻¹), C=C stretch (~1450-1600 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹) |
| Mass Spec (EI) | Molecular ion [M]⁺ at m/z 154/156, fragments corresponding to loss of H, CO, and Cl. |
Visualizations
Experimental Workflow
Caption: General workflow for the analysis of this compound.
Logical Relationship of Analytical Methods
Caption: Interrelation of analytical methods for comprehensive characterization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-methylbenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 3-Chloro-5-methylbenzaldehyde. Our aim is to help you improve reaction yields and minimize the formation of impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My Vilsmeier-Haack reaction has a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Vilsmeier-Haack formylation of 1-chloro-3-methylbenzene are often due to several factors:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents like DMF and POCl₃ are anhydrous.
-
Suboptimal Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are temperature-sensitive. The reagent is typically formed at 0-5°C, and the formylation reaction may require heating. Monitor the reaction temperature closely and consider optimizing it.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature.
-
Side Reactions: Diformylation or formylation at other positions on the aromatic ring can occur, reducing the yield of the desired product. Using a precise stoichiometry of the Vilsmeier reagent can help minimize these side reactions.
Q2: I am having trouble initiating my Grignard reaction for the synthesis of this compound. What should I do?
A2: Difficulty in initiating a Grignard reaction is a common issue. Here are some troubleshooting steps:
-
Activate the Magnesium: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting. Gently crush the magnesium turnings in a mortar and pestle before use or add a small crystal of iodine to the reaction mixture.
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to water. Ensure all glassware is flame-dried and all solvents are anhydrous.
-
Use an Initiator: A small amount of a more reactive alkyl halide, such as 1,2-dibromoethane, can be added to initiate the reaction.
-
Gentle Heating: Gentle heating with a heat gun can sometimes initiate the reaction. Be cautious, as the reaction is exothermic and can become vigorous once it starts.
Q3: My oxidation of 3-chloro-5-methylbenzyl alcohol to the aldehyde is incomplete or I am getting over-oxidation to the carboxylic acid. How can I optimize this step?
A3: Incomplete oxidation or over-oxidation are common challenges in the synthesis of aldehydes.
-
Choice of Oxidizing Agent: Mild oxidizing agents like Pyridinium Chlorochromate (PCC) or a TEMPO-catalyzed oxidation are generally preferred for the synthesis of aldehydes from primary alcohols to avoid over-oxidation.
-
Reaction Conditions: The reaction temperature and time are critical. Running the reaction at a lower temperature and carefully monitoring its progress by TLC can help prevent over-oxidation.
-
Stoichiometry of the Oxidant: Using a slight excess of the oxidizing agent can help ensure complete conversion of the starting material. However, a large excess can lead to over-oxidation.
Q4: What are the likely isomeric impurities in the Vilsmeier-Haack formylation of 1-chloro-3-methylbenzene, and how can I minimize them?
A4: The directing effects of the chloro and methyl groups on the benzene ring will influence the position of formylation. Both are ortho-, para- directors. In 1-chloro-3-methylbenzene, this can lead to a mixture of isomers. The primary positions for electrophilic attack are ortho and para to the activating methyl group and ortho and para to the deactivating but ortho-, para- directing chloro group. The main isomers you might expect are:
-
2-Chloro-4-methylbenzaldehyde
-
4-Chloro-2-methylbenzaldehyde
To minimize the formation of these isomers, careful control of reaction temperature can sometimes influence regioselectivity. Lower temperatures often favor the thermodynamically more stable product. Purification by column chromatography is typically necessary to separate the desired this compound from these isomers.
Comparative Data of Synthesis Methods
The following table summarizes the typical yields for different synthetic routes to this compound. Please note that yields can vary based on reaction scale and optimization.
| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Notes |
| Grignard Reaction | 3-Chloro-5-bromotoluene | Mg, N,N-dimethylformamide | 60-70% | Requires anhydrous conditions; initiation can be tricky.[1] |
| Vilsmeier-Haack | 1-Chloro-3-methylbenzene | POCl₃, DMF | 50-65% | Can produce isomeric impurities requiring careful purification. |
| Oxidation | 3-Chloro-5-methylbenzyl alcohol | PCC or TEMPO/NaOCl | 70-85% | Requires prior synthesis of the benzyl alcohol. |
Experimental Protocols
Grignard Synthesis of this compound
This protocol is adapted from a patented procedure for a similar compound and may require optimization.[1]
Materials:
-
3-Chloro-5-bromotoluene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Iodine (crystal)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Add anhydrous THF to cover the magnesium.
-
In the dropping funnel, place a solution of 3-chloro-5-bromotoluene (1 equivalent) in anhydrous THF.
-
Add a small amount of the 3-chloro-5-bromotoluene solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction initiates (indicated by bubbling and a change in color), add the remaining 3-chloro-5-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour.
-
-
Formylation:
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Add a solution of anhydrous DMF (1.2 equivalents) in anhydrous THF dropwise, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench with 1 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
-
Vilsmeier-Haack Synthesis of this compound (Adapted Protocol)
This is a general procedure adapted for the formylation of 1-chloro-3-methylbenzene. Optimization of temperature and reaction time may be necessary.
Materials:
-
1-Chloro-3-methylbenzene (m-chlorotoluene)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer under a nitrogen atmosphere, place anhydrous DMF (3 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Add POCl₃ (1.2 equivalents) dropwise to the DMF, keeping the temperature below 10°C.
-
Stir the mixture at 0°C for 30 minutes.
-
-
Formylation:
-
Add a solution of 1-chloro-3-methylbenzene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0°C.
-
Slowly warm the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium acetate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to separate the desired product from isomeric byproducts.
-
Oxidation of 3-Chloro-5-methylbenzyl alcohol (Adapted Protocol)
This is a general procedure for the oxidation of a primary benzyl alcohol to an aldehyde using PCC.
Materials:
-
3-Chloro-5-methylbenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
Procedure:
-
Oxidation:
-
In a flask, suspend PCC (1.5 equivalents) in anhydrous DCM.
-
Add a solution of 3-chloro-5-methylbenzyl alcohol (1 equivalent) in anhydrous DCM to the PCC suspension.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, further purify the product by column chromatography.
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Regioselectivity in Vilsmeier-Haack Formylation
Caption: Potential products from the Vilsmeier-Haack formylation.
References
Technical Support Center: Purification of Crude 3-Chloro-5-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of crude 3-Chloro-5-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The primary impurity is often 3-chloro-5-methylbenzoic acid, formed by the oxidation of the aldehyde. Other potential impurities can include unreacted starting materials from the synthesis, such as 3-chloro-5-methylbenzyl alcohol, or isomers like 2-chloro-5-methylbenzaldehyde or 4-chloro-3-methylbenzaldehyde, depending on the synthetic route.
Q2: What is the recommended first step for purifying crude this compound?
A2: An initial wash with a mild aqueous base, such as a 5-10% sodium carbonate or sodium bicarbonate solution, is highly recommended. This will convert the acidic impurity, 3-chloro-5-methylbenzoic acid, into its water-soluble sodium salt, which can then be easily separated in the aqueous layer.
Q3: What are the primary methods for purifying this compound after the initial wash?
A3: The most common and effective purification techniques are:
-
Vacuum Distillation: Ideal for separating the aldehyde from non-volatile impurities.
-
Recrystallization: Suitable if the crude product is a solid or can be induced to crystallize.
-
Column Chromatography: Effective for separating the aldehyde from impurities with different polarities.
Q4: How can I monitor the purity of my sample during the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. A suitable solvent system for TLC analysis of this compound is a mixture of hexane and ethyl acetate. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide a more quantitative assessment of purity.
Troubleshooting Guides
Vacuum Distillation
Issue 1: The compound is not distilling over at the expected temperature.
-
Possible Cause: The vacuum is not low enough.
-
Solution: Check your vacuum pump and all connections for leaks. Ensure the vacuum gauge is reading accurately. A lower pressure will decrease the boiling point.
-
Possible Cause: The thermometer is placed incorrectly.
-
Solution: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Possible Cause: The heating mantle temperature is too low.
-
Solution: Gradually increase the temperature of the heating mantle. Avoid heating too quickly, as this can lead to bumping and decomposition.
Issue 2: The compound appears to be decomposing in the distillation flask.
-
Possible Cause: The distillation temperature is too high. Aldehydes can be sensitive to heat.
-
Solution: Improve the vacuum to allow for distillation at a lower temperature.
-
Possible Cause: Presence of acidic or basic impurities.
-
Solution: Ensure the initial aqueous base wash was performed thoroughly to remove acidic impurities.
Recrystallization
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable.
-
Solution: Select a different solvent or a mixed solvent system. Good single solvents for recrystallization of aromatic aldehydes are often alcohols (e.g., ethanol, isopropanol) or non-polar solvents like hexanes if the compound is a solid at room temperature. For mixed solvent systems, dissolve the compound in a small amount of a solvent in which it is highly soluble (e.g., ethanol) and then add a solvent in which it is less soluble (e.g., water) dropwise until the solution becomes cloudy.
Issue 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is cooling too quickly.
-
Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
-
Possible Cause: The solution is supersaturated.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture, reheat until the oil dissolves, and then allow it to cool slowly.
Issue 3: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used.
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Possible Cause: The solution is not saturated enough.
-
Solution: If using a mixed solvent system, add more of the "bad" solvent (the one in which the compound is less soluble) dropwise.
-
Possible Cause: Nucleation is not occurring.
-
Solution: Scratch the inside of the flask with a glass rod at the surface of the liquid. Alternatively, add a seed crystal of the pure compound.
Column Chromatography
Issue 1: The compound is not moving down the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Issue 2: The compound is eluting too quickly with the solvent front.
-
Possible Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane).
Issue 3: Poor separation between the desired compound and impurities.
-
Possible Cause: The chosen solvent system is not optimal.
-
Solution: Perform a more thorough TLC analysis with various solvent systems to find one that provides good separation between your compound and the impurities.
-
Possible Cause: The column was not packed properly.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Data Presentation
| Property | Value |
| Molecular Formula | C₈H₇ClO |
| Molecular Weight | 154.59 g/mol |
| Appearance | Light yellow to yellow liquid or solid |
| Purity (Typical) | ≥98% (HPLC)[1] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Vacuum Distillation
-
Acid-Base Wash:
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 5% aqueous sodium carbonate solution and shake gently. Vent the funnel frequently to release any pressure buildup from CO₂ evolution.
-
Separate the aqueous layer.
-
Repeat the wash with the sodium carbonate solution.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure.
-
-
Vacuum Distillation:
-
Set up a vacuum distillation apparatus.
-
Place the crude, washed this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin heating the distillation flask.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol, isopropanol, hexane, or a mixture like ethanol/water) and heat to boiling.
-
A good solvent will dissolve the compound when hot but not when cold.
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry completely.
-
Protocol 3: Purification by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation between the product and impurities (Rf value of the product ideally between 0.2 and 0.4).
-
-
Column Chromatography Procedure:
-
Pack a chromatography column with silica gel using the chosen mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and load it onto the top of the silica gel.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for the recrystallization process.
References
Technical Support Center: Synthesis of 3-Chloro-5-methylbenzaldehyde
Welcome to the technical support center for the synthesis of 3-Chloro-5-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.
Category 1: Formylation of 1-Chloro-3-methylbenzene
The direct formylation of 1-chloro-3-methylbenzene is a common route to synthesize this compound. However, controlling regioselectivity and preventing side reactions can be challenging.
Question 1: Low yield of the desired this compound is observed, with significant formation of isomeric impurities. How can I improve the regioselectivity?
Answer: The formation of isomeric benzaldehydes is a common side reaction in the formylation of substituted benzenes like 1-chloro-3-methylbenzene. The primary isomers expected are 2-chloro-6-methylbenzaldehyde and 4-chloro-2-methylbenzaldehyde, arising from formylation at the positions ortho and para to the methyl group, which is an activating group. The chlorine atom is a deactivating group but an ortho-, para-director. The directing effects of both substituents must be considered.
Troubleshooting Steps:
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Choice of Formylation Method:
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Gattermann-Koch Reaction: This method (using CO, HCl, and a Lewis acid catalyst like AlCl₃) is generally more selective for the para position of alkylbenzenes. However, the presence of the chloro group can influence the isomer distribution.
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Vilsmeier-Haack Reaction: This reaction (using a Vilsmeier reagent, typically from DMF and POCl₃) is sensitive to steric hindrance.[1][2] Formylation tends to occur at the least sterically hindered position.[1][2] For 1-chloro-3-methylbenzene, the positions ortho to the methyl group are more sterically hindered than the position between the chloro and methyl groups.
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Reaction Conditions:
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Temperature: Lowering the reaction temperature can often enhance regioselectivity. It is recommended to perform the reaction at temperatures ranging from 0°C to room temperature.
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Catalyst: The choice and amount of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can impact isomer distribution. Experiment with different catalysts and catalyst-to-substrate ratios to optimize for the desired isomer.
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Expected Isomeric Side Products:
| Side Product | Structure | Rationale for Formation |
| 2-Chloro-4-methylbenzaldehyde | Ortho to Chloro, Para to Methyl | Both groups direct to this position. |
| 4-Chloro-2-methylbenzaldehyde | Para to Chloro, Ortho to Methyl | Both groups direct to this position. |
| 2-Chloro-6-methylbenzaldehyde | Ortho to both Chloro and Methyl | Sterically hindered, but possible. |
Question 2: Besides isomeric benzaldehydes, what other side reactions can occur during formylation?
Answer: Other potential side reactions include:
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Polyformylation: Introduction of more than one formyl group onto the aromatic ring, leading to dialdehyde derivatives. This can be minimized by using a stoichiometric amount of the formylating agent and avoiding prolonged reaction times.
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Dehalogenation: In some cases, under harsh Friedel-Crafts conditions, the chloro substituent might be removed.
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Rearrangement: Friedel-Crafts reactions are known to sometimes cause alkyl group migrations, although this is less common with acylation-type reactions like formylation.[3]
Logical Flow for Troubleshooting Formylation Issues:
Caption: Troubleshooting workflow for formylation reactions.
Category 2: Oxidation of (3-Chloro-5-methylphenyl)methanol
The oxidation of the corresponding benzyl alcohol is another viable synthetic route. The choice of oxidizing agent is critical to avoid over-oxidation and other side reactions.
Question 3: The oxidation of (3-Chloro-5-methylphenyl)methanol results in the formation of 3-Chloro-5-methylbenzoic acid. How can I prevent this over-oxidation?
Answer: Over-oxidation of the aldehyde to a carboxylic acid is a common issue, especially with strong oxidizing agents in aqueous media.[4]
Troubleshooting Steps:
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Choice of Oxidizing Agent:
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Pyridinium Chlorochromate (PCC): PCC is a milder oxidizing agent that is known to oxidize primary alcohols to aldehydes without significant further oxidation to carboxylic acids, especially in anhydrous solvents like dichloromethane (DCM).[1][4]
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Dess-Martin Periodinane (DMP): DMP is another mild and selective oxidizing agent that efficiently converts primary alcohols to aldehydes under neutral conditions and at room temperature.[5] It has the advantage of higher yields and simpler workups compared to chromium-based reagents.[5]
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Reaction Conditions:
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Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can facilitate the formation of a hydrate from the aldehyde, which is more susceptible to over-oxidation.[4]
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Stoichiometry: Use a controlled amount of the oxidizing agent (typically 1.0 to 1.5 equivalents) to minimize the chances of over-oxidation.
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Recommended Oxidizing Agents to Minimize Over-oxidation:
| Oxidizing Agent | Typical Solvent | Key Advantages |
| PCC | Dichloromethane (DCM) | Stops at the aldehyde stage.[1][4] |
| DMP | Dichloromethane (DCM) | Mild, neutral pH, high yields.[5] |
Question 4: Are there other potential side reactions during the oxidation of (3-Chloro-5-methylphenyl)methanol?
Answer: Besides over-oxidation, other side reactions can include:
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Formation of Esters: If the reaction is not worked up promptly or if certain impurities are present, the aldehyde product can react with the starting alcohol to form a hemiacetal, which can then be oxidized to an ester.
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Benzylic Halogenation: Depending on the reagents and conditions, halogenation at the benzylic position of the starting material or product could occur.
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Incomplete Reaction: If an insufficient amount of oxidizing agent is used or the reaction time is too short, the final product will be contaminated with the starting alcohol.
Experimental Workflow for Oxidation:
References
Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-5-methylbenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Chloro-5-methylbenzaldehyde. The primary synthetic routes discussed are the Vilsmeier-Haack and Gattermann-Koch formylation reactions of 1-chloro-3-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and effective methods for the synthesis of this compound are electrophilic aromatic substitution reactions, specifically formylation reactions. The two most relevant methods are the Vilsmeier-Haack reaction and the Gattermann-Koch reaction, both of which introduce a formyl group (-CHO) onto the aromatic ring of 1-chloro-3-methylbenzene.
Q2: Which starting material should I use for the synthesis?
A2: The recommended starting material is 1-chloro-3-methylbenzene (m-chlorotoluene). The chloro and methyl groups on the benzene ring will direct the incoming formyl group to the desired position to yield this compound.
Q3: What are the key differences between the Vilsmeier-Haack and Gattermann-Koch reactions for this synthesis?
A3: The main differences lie in the reagents and reaction conditions.
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Vilsmeier-Haack Reaction: This method typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which is the electrophile. This reaction is generally milder than the Gattermann-Koch reaction.
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Gattermann-Koch Reaction: This reaction employs carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a co-catalyst like copper(I) chloride (CuCl).[1][2] This method often requires high pressure.
Q4: What are the expected side products in these reactions?
A4: The primary side products are often isomers of the desired product. In the formylation of 1-chloro-3-methylbenzene, you might observe the formation of other isomers where the formyl group is attached to different positions on the aromatic ring. Other potential side reactions include di-formylation (the addition of two formyl groups) or polymerization of the starting material or product under harsh conditions.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material (1-chloro-3-methylbenzene) and the formation of the product (this compound).
Troubleshooting Guides
Vilsmeier-Haack Reaction: Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reactivity of the substrate. 3. Reaction temperature is too low. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents. Prepare the Vilsmeier reagent fresh before use. 2. Increase the molar ratio of the Vilsmeier reagent to the substrate. 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or GC. |
| Formation of Multiple Products (Isomers) | 1. The directing effects of the chloro and methyl groups may lead to a mixture of isomers. 2. Reaction temperature is too high, reducing selectivity. | 1. While complete elimination of isomers can be challenging, purification by column chromatography or fractional distillation is often necessary. 2. Conduct the reaction at a lower temperature to favor the formation of the thermodynamically more stable product. |
| Product is Difficult to Isolate | 1. The product may be partially soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. | 1. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane). 2. Add a saturated brine solution during the workup to break up emulsions. |
| Dark, Tarry Reaction Mixture | 1. Reaction temperature is too high, leading to polymerization. 2. Presence of impurities in the starting materials. | 1. Maintain strict temperature control throughout the reaction. 2. Use freshly distilled starting materials and high-purity solvents. |
Gattermann-Koch Reaction: Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Inactive catalyst due to moisture. 2. Insufficient pressure of carbon monoxide. 3. Deactivation of the aromatic ring. | 1. Ensure anhydrous conditions. The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. 2. Ensure the reaction is carried out in a sealed, high-pressure reactor with a sufficient overpressure of CO gas. 3. The chloro group is deactivating, which can make the reaction sluggish. Consider using a more activated starting material if possible, or increase the reaction temperature and pressure. |
| Formation of Isomeric Byproducts | 1. Similar to the Vilsmeier-Haack reaction, the directing groups can lead to a mixture of isomers. | 1. Optimize the reaction temperature and catalyst to improve regioselectivity. Purification will be necessary. |
| Safety Concerns | 1. Carbon monoxide is a highly toxic gas. 2. High-pressure reactions pose an explosion risk. | 1. All manipulations involving carbon monoxide must be performed in a well-ventilated fume hood with a CO detector. 2. Use a properly rated and maintained high-pressure reactor and follow all safety protocols for high-pressure reactions. |
Experimental Protocols
Vilsmeier-Haack Formylation of 1-chloro-3-methylbenzene
1. Reagent Preparation (Vilsmeier Reagent):
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
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Cool the flask in an ice-salt bath to 0-5 °C.
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Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes. The formation of a yellowish-white solid indicates the formation of the Vilsmeier reagent.
2. Formylation Reaction:
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To the freshly prepared Vilsmeier reagent, add a solution of 1-chloro-3-methylbenzene in an anhydrous solvent (e.g., dichloromethane) dropwise, while maintaining the temperature at 0-5 °C.
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After the addition, slowly allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-80 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC or GC.
3. Work-up and Purification:
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Once the reaction is complete, cool the mixture in an ice bath and slowly pour it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is neutral.
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Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
Gattermann-Koch Formylation of 1-chloro-3-methylbenzene
1. Reaction Setup:
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In a high-pressure autoclave equipped with a mechanical stirrer, gas inlet, and thermocouple, add anhydrous aluminum chloride (AlCl₃) and a small amount of cuprous chloride (CuCl) under an inert atmosphere.
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Add 1-chloro-3-methylbenzene to the autoclave.
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Seal the autoclave and purge with nitrogen gas, followed by pressurizing with carbon monoxide (CO) to the desired pressure.
2. Reaction:
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While stirring vigorously, introduce hydrogen chloride (HCl) gas into the reaction mixture.
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Heat the autoclave to the desired temperature and maintain the pressure of CO throughout the reaction.
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Monitor the reaction progress by taking samples (if the reactor allows) and analyzing them by GC.
3. Work-up and Purification:
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After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO and HCl gases in a safe manner.
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Slowly and cautiously quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Extract the product with a suitable organic solvent.
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Wash the organic layer with water, a dilute sodium bicarbonate solution, and then brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude this compound by vacuum distillation.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that optimal conditions may vary depending on the specific laboratory setup and purity of reagents.
Table 1: Vilsmeier-Haack Reaction Parameters (Hypothetical Optimization)
| Parameter | Condition A | Condition B | Condition C |
| Substrate | 1-chloro-3-methylbenzene | 1-chloro-3-methylbenzene | 1-chloro-3-methylbenzene |
| Formylating Agent | POCl₃ / DMF | POCl₃ / DMF | POCl₃ / DMF |
| Molar Ratio (Substrate:POCl₃:DMF) | 1 : 1.2 : 3 | 1 : 1.5 : 4 | 1 : 1.5 : 4 |
| Temperature (°C) | 40 | 60 | 80 |
| Reaction Time (h) | 6 | 4 | 2 |
| Yield (%) | Moderate | Good | High, with some isomers |
| Purity | Good | High | Moderate |
Table 2: Gattermann-Koch Reaction Parameters (Hypothetical Optimization)
| Parameter | Condition A | Condition B | Condition C |
| Substrate | 1-chloro-3-methylbenzene | 1-chloro-3-methylbenzene | 1-chloro-3-methylbenzene |
| Catalyst | AlCl₃ / CuCl | AlCl₃ / CuCl | AlCl₃ |
| CO Pressure (atm) | 50 | 100 | 100 |
| Temperature (°C) | 50 | 75 | 75 |
| Reaction Time (h) | 8 | 6 | 8 |
| Yield (%) | Low | High | Moderate |
| Purity | Moderate | High | Good |
Visualizations
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Caption: Workflow for the Gattermann-Koch synthesis of this compound.
Caption: General troubleshooting logic for optimizing the synthesis of this compound.
References
challenges in the scale-up of 3-Chloro-5-methylbenzaldehyde production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Chloro-5-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common industrial synthesis routes for this compound?
A1: The most prevalent industrial synthesis routes for this compound typically involve the formylation of 3-chloro-5-methyltoluene (1-chloro-3,5-dimethylbenzene). The two primary methods employed are the Gattermann-Koch reaction and the Vilsmeier-Haack reaction. The choice between these methods often depends on factors such as raw material cost, availability of reagents, and the desired purity of the final product.
Q2: What are the major challenges encountered during the scale-up of this compound synthesis?
A2: Scaling up the production of this compound presents several key challenges:
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Heat Management: Formylation reactions, particularly the Gattermann-Koch reaction, can be highly exothermic. Inadequate heat dissipation at a larger scale can lead to temperature spikes, resulting in increased byproduct formation and potential safety hazards.
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Reagent Handling and Stoichiometry: The use of hazardous and moisture-sensitive reagents like aluminum chloride (in the Gattermann-Koch reaction) or phosphoryl chloride (in the Vilsmeier-Haack reaction) requires specialized handling procedures and precise stoichiometric control to ensure consistent product quality and yield.
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Impurity Profile: The formation of isomeric and process-related impurities can be more pronounced at a larger scale. These impurities may include other isomers of chloromethylbenzaldehyde, unreacted starting materials, and byproducts from side reactions.
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Product Isolation and Purification: Isolating and purifying this compound to the required specification can be challenging due to the presence of closely boiling impurities. Fractional distillation is a common purification method, but its efficiency can be affected by the impurity profile.
Q3: What are the typical impurities observed in the production of this compound?
A3: Common impurities can include:
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Isomeric Byproducts: Formation of other isomers such as 2-chloro-4-methylbenzaldehyde and 4-chloro-2-methylbenzaldehyde.
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Unreacted Starting Material: Residual 3-chloro-5-methyltoluene.
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Over-reaction Products: In some cases, further reactions on the aromatic ring can lead to di-formylated or other substituted byproducts.
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Hydrolysis Products: If moisture is present, hydrolysis of intermediates can lead to undesired carboxylic acids.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware, solvents, and reagents are rigorously dried. Lewis acids like AlCl₃ are particularly sensitive to moisture.[1] |
| Inactive Catalyst | Use a fresh, high-purity Lewis acid catalyst. If using AlCl₃, ensure it is a fine, free-flowing powder.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For Gattermann-Koch, lower temperatures may be required to control exothermicity. For Vilsmeier-Haack, a specific temperature range is crucial for the formation of the Vilsmeier reagent.[2] |
| Inefficient Mixing | In a large-scale reactor, ensure adequate agitation to promote mass transfer between reactants, especially if a gaseous reagent like carbon monoxide is used. |
| Incorrect Stoichiometry | Carefully control the molar ratios of the reactants and catalyst. An excess or deficit of any component can lead to incomplete reaction or increased side product formation. |
Issue 2: High Levels of Isomeric Impurities
| Potential Cause | Troubleshooting Steps |
| Poor Regioselectivity | The directing effects of the chloro and methyl groups on the aromatic ring can lead to the formation of multiple isomers. Optimizing the choice of Lewis acid and reaction temperature can influence the regioselectivity. |
| High Reaction Temperature | Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers. Maintain strict temperature control throughout the reaction. |
| Catalyst Loading | The concentration of the Lewis acid catalyst can impact the isomer ratio. A systematic study of catalyst loading may be necessary to find the optimal balance between reaction rate and selectivity. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Close-Boiling Impurities | If isomeric impurities have boiling points close to the desired product, simple distillation may not be effective. Consider using a high-efficiency fractional distillation column or exploring alternative purification techniques like crystallization. |
| Formation of Azeotropes | The product may form azeotropes with solvents or impurities, making separation by distillation difficult. Investigate the use of a different solvent for extraction and purification. |
| Product Instability | Benzaldehydes can be susceptible to oxidation, especially at elevated temperatures during distillation. Consider performing the distillation under reduced pressure and in an inert atmosphere (e.g., nitrogen) to minimize degradation. |
Data Presentation
Table 1: Illustrative Process Parameters for this compound Synthesis via Gattermann-Koch Reaction
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) |
| 3-Chloro-5-methyltoluene (moles) | 0.7 | 70 |
| Aluminum Chloride (moles) | 0.84 | 84 |
| Carbon Monoxide Pressure (psi) | 500 | 500-700 |
| Reaction Temperature (°C) | 20-30 | 25-35 (with cooling) |
| Reaction Time (hours) | 4-6 | 6-8 |
| Typical Yield (%) | 75-85 | 70-80 |
| Purity before Purification (%) | >90 | 85-95 |
Note: The values presented in this table are for illustrative purposes and may vary depending on the specific experimental setup and conditions.
Experimental Protocols
Key Experiment: Gattermann-Koch Formylation of 3-Chloro-5-methyltoluene (Pilot Scale)
Objective: To synthesize this compound from 3-chloro-5-methyltoluene via the Gattermann-Koch reaction at a pilot scale.
Materials:
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3-Chloro-5-methyltoluene (10 kg, 70.1 mol)
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Anhydrous Aluminum Chloride (AlCl₃) (11.2 kg, 84.0 mol)
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High-purity Carbon Monoxide (CO) gas
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Anhydrous Dichloromethane (as solvent)
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Hydrochloric Acid (HCl) solution (for work-up)
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Ice
Procedure:
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Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a gas inlet tube, a thermocouple, and a pressure gauge is rendered completely dry and inert with a nitrogen purge.
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Charge Reactants: Anhydrous dichloromethane is charged to the reactor, followed by the cautious addition of anhydrous aluminum chloride under a nitrogen blanket. The slurry is cooled to 10-15°C.
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Substrate Addition: 3-Chloro-5-methyltoluene is slowly added to the cooled slurry over a period of 1-2 hours, maintaining the temperature below 20°C.
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Carbon Monoxide Introduction: The reactor is sealed and pressurized with carbon monoxide to 500-700 psi. The reaction mixture is stirred vigorously.
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Reaction Monitoring: The reaction is monitored by in-process gas chromatography (GC) to track the consumption of the starting material and the formation of the product. The temperature is maintained at 25-35°C, with cooling applied as necessary to control the exotherm.
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Reaction Quench: Once the reaction is complete (typically 6-8 hours), the CO pressure is carefully released, and the reactor is purged with nitrogen. The reaction mixture is slowly transferred to a separate quench vessel containing a mixture of ice and hydrochloric acid with vigorous stirring.
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Work-up and Isolation: The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.
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Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum fractional distillation.
Visualizations
References
preventing decomposition of 3-Chloro-5-methylbenzaldehyde during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the storage and handling of 3-Chloro-5-methylbenzaldehyde to prevent its decomposition. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your material during storage and experimentation.
Troubleshooting Guide
Encountering issues with the purity or performance of your this compound? This guide will help you identify and resolve common problems related to its decomposition.
| Issue | Possible Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., discoloration, clumping) | 1. Oxidation: Exposure to air can cause the aldehyde to oxidize into 3-Chloro-5-methylbenzoic acid, which may appear as a white solid. 2. Hygroscopic tendencies: Absorption of moisture from the atmosphere. | 1. Immediately purge the container with an inert gas (e.g., argon or nitrogen) and securely reseal. 2. Store the container in a desiccator to remove any absorbed moisture. 3. For future use, handle the compound in a glovebox or under a stream of inert gas. |
| Inconsistent experimental results or low yield | Degradation of starting material: The purity of this compound may have been compromised due to improper storage, leading to lower reactivity or the formation of side products. | 1. Verify the purity of your stored compound using analytical methods such as HPLC, GC, or ¹H NMR (see Experimental Protocols section). 2. If impurities are detected, consider purifying the material by recrystallization or chromatography before use. 3. Always use freshly opened or properly stored material for critical experiments. |
| Presence of an acidic impurity | Oxidation to carboxylic acid: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air. | 1. Confirm the presence of 3-Chloro-5-methylbenzoic acid using techniques like IR spectroscopy (carbonyl stretch of a carboxylic acid) or by observing a corresponding peak in an HPLC chromatogram. 2. To prevent further oxidation, ensure the compound is stored under an inert atmosphere and away from light. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[1] The storage area should be cool, dry, and well-ventilated, away from sources of heat, sparks, or flames.[1]
Q2: What are the primary decomposition pathways for this compound?
A2: The most common decomposition pathway for benzaldehydes is oxidation of the aldehyde group to a carboxylic acid. In this case, this compound would oxidize to 3-Chloro-5-methylbenzoic acid. This process is accelerated by exposure to air (oxygen) and light. Thermal decomposition at high temperatures can lead to the generation of carbon oxides and hydrogen chloride.[1]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.
Q4: How can I check the purity of my this compound?
A4: The purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for identifying and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify degradation products.
Q5: My this compound has been stored for a while. Can I still use it?
A5: If the compound has been stored under the recommended conditions (cool, dry, inert atmosphere), it is likely still suitable for use. However, it is best practice to verify its purity using an appropriate analytical method (as mentioned in Q4) before use in a critical application, especially if the container has been opened previously.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the purity of this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying the purity of this compound and detecting non-volatile impurities such as the corresponding carboxylic acid.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Procedure:
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Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a 100 µg/mL stock solution.
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Sample Preparation: Prepare a sample solution of your stored this compound at the same concentration as the standard.
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Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
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Data Interpretation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard. The presence of additional peaks may indicate impurities.
Purity Assessment by Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile compounds and can be used to separate this compound from volatile impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| GC System | A system with a Flame Ionization Detector (FID) |
| Column | A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Nitrogen at a constant flow |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial temperature of 100 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min |
| Injection Volume | 1 µL (split injection) |
Procedure:
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Standard Preparation: Prepare a standard solution of this compound (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
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Sample Preparation: Prepare a sample solution of your stored compound at the same concentration.
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Analysis: Inject the standard and sample solutions into the GC system.
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Data Interpretation: Determine the purity by comparing the peak area of the main component in the sample to the standard. Additional peaks suggest the presence of volatile impurities.
Visualizing Decomposition and Prevention
To better understand the decomposition process and the necessary preventative measures, the following diagrams illustrate the key concepts.
References
Technical Support Center: Catalyst Selection for Reactions with 3-Chloro-5-methylbenzaldehyde
Welcome to the technical support center for chemists working with 3-Chloro-5-methylbenzaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts and reaction conditions for various transformations involving this substrate.
Disclaimer: this compound is a sterically hindered and electronically deactivated aryl chloride, which can present challenges in catalysis. While this guide provides detailed protocols and troubleshooting tips, these are based on established methods for structurally similar compounds. Optimization of the reaction conditions for your specific application is likely necessary.
Frequently Asked Questions (FAQs)
Q1: Which types of reactions are commonly performed with this compound?
A1: this compound is a versatile building block. The primary reactive sites are the aryl chloride and the aldehyde functional groups. Common reactions include:
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Palladium-catalyzed cross-coupling reactions at the C-Cl bond, such as:
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Reactions involving the aldehyde group , such as:
Q2: Why are aryl chlorides like this compound challenging substrates for cross-coupling reactions?
A2: Aryl chlorides are generally less reactive than aryl bromides or iodides in palladium-catalyzed cross-coupling reactions. This is due to the strong carbon-chlorine (C-Cl) bond, which makes the oxidative addition step—often the rate-limiting step in the catalytic cycle—more difficult. To overcome this, more active catalytic systems, typically involving bulky, electron-rich phosphine ligands, are required.
Q3: Can the aldehyde group in this compound interfere with palladium-catalyzed cross-coupling reactions?
A3: Yes, the aldehyde group can potentially interfere. Aldehydes can coordinate to the palladium center, which may inhibit catalytic activity. Additionally, under certain basic conditions, side reactions involving the aldehyde, such as aldol condensation, may occur. Careful selection of the base and reaction conditions is crucial to minimize these side reactions. In some cases, protecting the aldehyde group may be necessary, although many modern catalytic systems have good functional group tolerance.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions
Issue 1: Low or no conversion in a Suzuki-Miyaura coupling reaction.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precatalyst and ligand are of high quality and have been stored under an inert atmosphere. Consider using a pre-formed, air-stable precatalyst. |
| Inefficient Oxidative Addition | Switch to a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). Increase the reaction temperature. |
| Poor Transmetalation | Use a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the boronic acid or ester is of good quality and has not degraded. The addition of water as a co-solvent can sometimes facilitate this step. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
Issue 2: Side reactions observed in a Buchwald-Hartwig amination.
| Possible Cause | Troubleshooting Step |
| Hydrodehalogenation | This side reaction replaces the chlorine with a hydrogen. Use a bulkier ligand to favor reductive elimination over β-hydride elimination. |
| Aldehyde Reactivity | If aldol condensation or other aldehyde-related side products are observed, consider using a weaker base (e.g., K₂CO₃ instead of NaOtBu), although this may require a higher reaction temperature or a more active catalyst. |
| Homocoupling of the Amine | This can occur if the reaction is too slow. Increase the catalyst loading or switch to a more active ligand to accelerate the desired cross-coupling. |
Reactions of the Aldehyde Group
Issue 3: Low yield in a Horner-Wadsworth-Emmons reaction.
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation of the Phosphonate | Ensure a sufficiently strong base (e.g., NaH, KHMDS) is used. Use anhydrous solvents to prevent quenching of the carbanion. |
| Low Reactivity of the Aldehyde | While generally reactive, steric hindrance around the aldehyde could slow the reaction. Increase the reaction temperature or reaction time. |
| Poor E/Z Selectivity | The choice of phosphonate reagent and reaction conditions can influence the stereochemical outcome. For (E)-alkenes, standard phosphonates like triethyl phosphonoacetate are typically used. For (Z)-alkenes, modified phosphonates (e.g., bis(2,2,2-trifluoroethyl)phosphonates) under specific conditions (e.g., KHMDS/18-crown-6) are often required.[9] |
Issue 4: Difficulty in achieving complete conversion in a reductive amination.
| Possible Cause | Troubleshooting Step |
| Inefficient Imine Formation | For direct reductive amination, ensure the reaction conditions favor imine formation. The addition of a catalytic amount of acid (e.g., acetic acid) can be beneficial. For indirect methods, ensure the imine is fully formed before adding the reducing agent. |
| Decomposition of the Reducing Agent | Use a reducing agent that is stable under the reaction conditions. Sodium triacetoxyborohydride (STAB) is often a good choice for one-pot reactions.[7][8] Sodium borohydride can be used in a two-step procedure after imine formation. |
| Steric Hindrance | Both the aldehyde and the amine can be sterically hindered. This may require longer reaction times or higher temperatures. |
Experimental Protocols
The following are representative protocols for key reactions with this compound. Note: These are starting points and may require optimization.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for other electron-neutral aryl chlorides.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in the degassed dioxane/water mixture.
-
Add the catalyst solution to the Schlenk tube.
-
Seal the tube, evacuate, and backfill with argon (repeat three times).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Horner-Wadsworth-Emmons Olefination (for E-alkene)
This protocol is a general procedure for the synthesis of (E)-α,β-unsaturated esters.[5]
Reaction Scheme:
Materials:
-
Triethyl phosphonoacetate (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 equiv)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF and cool to 0 °C.
-
Carefully add the NaH in portions.
-
Add the triethyl phosphonoacetate dropwise and stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify by flash column chromatography.
Data Presentation
The following tables summarize typical catalyst systems for relevant reactions. The expected yields are estimates based on similar substrates and should be used as a reference for optimization.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Expected Yield Range (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 70-90 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100-110 | 75-95 |
| XPhos Pd G3 | K₂CO₃ | t-Amyl alcohol | 100 | 80-98 |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Expected Yield Range (%) |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 80-100 | 70-95 |
| Pd(OAc)₂ | BrettPhos | LHMDS | 1,4-Dioxane | 80-100 | 75-98 |
| RuPhos Pd G3 | K₂CO₃ | t-Butanol | 100 | 80-99 |
Visualizations
Catalyst Selection Workflow
Caption: A decision-making workflow for selecting and optimizing a catalyst system.
General Experimental Workflow for Cross-Coupling
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
byproduct formation in 3-Chloro-5-methylbenzaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-methylbenzaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and reactions of this compound.
Issue 1: Low Yield of this compound in Vilsmeier-Haack Synthesis
-
Question: We are synthesizing this compound from 3-chlorotoluene via the Vilsmeier-Haack reaction, but the yield is consistently low. What are the potential causes and solutions?
-
Answer: Low yields in the Vilsmeier-Haack formylation of 3-chlorotoluene can be attributed to several factors. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is dependent on the reactivity of the aromatic substrate and the integrity of the Vilsmeier reagent.[1][2]
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Incomplete formation of the Vilsmeier reagent | The Vilsmeier reagent, typically formed from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), may not form efficiently if the reagents are of poor quality or if moisture is present. | Use freshly distilled DMF and POCl₃. Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low reactivity of 3-chlorotoluene | The chloro and methyl groups on the aromatic ring influence its electron density and steric hindrance, which can affect the rate and regioselectivity of formylation. | While the chloro group is deactivating and the methyl group is activating, the overall reactivity might be lower than highly activated substrates. Consider increasing the reaction temperature or using a longer reaction time. However, be cautious as this may also promote byproduct formation. |
| Suboptimal reaction temperature | The reaction temperature is a critical parameter. If it's too low, the reaction may be sluggish. If it's too high, it can lead to the decomposition of the Vilsmeier reagent or the product, and an increase in side reactions. | The optimal temperature should be determined empirically. Start with literature-reported temperatures for similar substrates and then optimize by systematically varying the temperature. |
| Inefficient work-up procedure | The iminium ion intermediate formed during the reaction needs to be hydrolyzed to the aldehyde.[1] Incomplete hydrolysis or product loss during extraction can significantly lower the yield. | Ensure complete hydrolysis by treating the reaction mixture with an adequate amount of water or aqueous base (e.g., sodium acetate solution). Optimize the extraction process by selecting an appropriate solvent and performing multiple extractions. |
Logical Workflow for Troubleshooting Low Yield in Vilsmeier-Haack Synthesis
References
Technical Support Center: Refining the Workup of 3-Chloro-5-methylbenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the workup procedure for 3-Chloro-5-methylbenzaldehyde. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile largely depends on the synthetic route.
-
From Rieche Formylation of m-Chlorotoluene:
-
Unreacted m-chlorotoluene.
-
Regioisomers, such as 2-chloro-4-methylbenzaldehyde and 4-chloro-2-methylbenzaldehyde.
-
Poly-formylated byproducts.
-
Hydrolyzed intermediates from the workup.
-
-
From Oxidation of 3-Chloro-5-methylbenzyl alcohol:
-
Unreacted 3-chloro-5-methylbenzyl alcohol.
-
Over-oxidation to 3-chloro-5-methylbenzoic acid.
-
Residual oxidizing agents or byproducts.
-
Q2: My crude product is a dark oil. What is the likely cause and how can I purify it?
A2: A dark-colored crude product often indicates the presence of polymeric or degradation byproducts, which can arise from strong acidic or basic conditions or elevated temperatures during the reaction or workup. Purification can typically be achieved through column chromatography on silica gel, followed by recrystallization or vacuum distillation.
Q3: I am observing poor separation between my product and an impurity during column chromatography. What can I do?
A3: To improve separation, you can try optimizing the eluent system. A systematic approach using thin-layer chromatography (TLC) with various solvent mixtures of differing polarities is recommended. If co-elution persists, consider an alternative purification technique such as forming the bisulfite adduct, which is specific for aldehydes.
Q4: How can I effectively remove the acidic impurity, 3-chloro-5-methylbenzoic acid, from my product?
A4: An aqueous wash with a mild base is effective. Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic impurity will be converted to its water-soluble salt and partition into the aqueous layer.
Q5: Is vacuum distillation a suitable final purification step for this compound?
A5: Yes, vacuum distillation can be an excellent final purification step, particularly for removing non-volatile impurities. It is crucial to use a vacuum to lower the boiling point and prevent thermal degradation of the aldehyde.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of this compound.
Table 1: Troubleshooting Common Workup Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent Emulsion during Aqueous Extraction | - High concentration of impurities acting as surfactants.- Vigorous shaking of the separatory funnel. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- Allow the mixture to stand for an extended period.- Filter the mixture through a pad of Celite®. |
| Product "Oiling Out" during Recrystallization | - The solution is supersaturated.- The boiling point of the solvent is higher than the melting point of the product.- Cooling the solution too rapidly. | - Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly.- Try a different recrystallization solvent or a mixed solvent system. |
| Low Recovery after Purification | - Product loss during aqueous washes.- Incomplete extraction from the aqueous layer.- Adsorption of the product onto the stationary phase during chromatography. | - Minimize the volume and number of aqueous washes.- Perform a back-extraction of the combined aqueous layers with fresh organic solvent.- Ensure the polarity of the eluent in column chromatography is appropriate to elute the product effectively. |
| Product Degradation (Discoloration) | - Exposure to air (oxidation to the carboxylic acid).- Presence of residual acid or base.- High temperatures during solvent removal or distillation. | - Work under an inert atmosphere (e.g., nitrogen or argon) when possible.- Ensure all acidic or basic reagents are neutralized and washed away.- Use a rotary evaporator at a moderate temperature and vacuum for solvent removal. |
Experimental Protocols
Protocol 1: General Workup Procedure Following Rieche Formylation
This protocol outlines the steps to be taken after the formylation of m-chlorotoluene.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This will hydrolyze the reactive intermediates.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic extracts and wash successively with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Water.
-
Brine (saturated aqueous NaCl solution) to aid in drying.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This method is highly selective for aldehydes and can be used to separate this compound from non-aldehydic impurities.[1]
-
Adduct Formation: Dissolve the crude product in a minimal amount of a water-miscible solvent like methanol or THF. Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously. A white precipitate of the bisulfite adduct should form.
-
Isolation of Adduct: If a precipitate forms, it can be collected by filtration. If it remains in the aqueous layer, separate the organic layer and wash the aqueous layer with an organic solvent to remove impurities.
-
Regeneration of Aldehyde: Treat the isolated adduct or the aqueous layer containing the adduct with either a saturated aqueous solution of sodium carbonate (Na₂CO₃) or dilute hydrochloric acid (HCl) until the solution is basic or acidic, respectively. This will regenerate the aldehyde.
-
Extraction and Purification: Extract the liberated aldehyde with an organic solvent. Wash the organic layer with water and brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.
Table 2: Recrystallization Solvent Systems
| Solvent System | Notes |
| Hexanes/Petroleum Ether | A good choice for nonpolar impurities. The product may have limited solubility at room temperature. |
| Isopropanol/Water | Dissolve in hot isopropanol and add water dropwise until turbidity persists. Reheat to dissolve and then cool slowly. |
| Toluene/Hexanes | Dissolve in a minimal amount of hot toluene and add hexanes until the solution becomes cloudy. Reheat and cool slowly. |
Visualizations
Diagram 1: General Synthesis and Workup Workflow
Caption: A flowchart illustrating the two primary synthetic routes and the general workup and purification cascade.
Diagram 2: Troubleshooting Logic for Impurity Removal
Caption: A decision tree to guide the selection of an appropriate purification strategy based on the type of impurity present.
References
Validation & Comparative
comparing the reactivity of 3-Chloro-5-methylbenzaldehyde with other benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-chloro-5-methylbenzaldehyde with other substituted benzaldehydes in key organic reactions. The content is supported by established chemical principles and available experimental data to inform reaction design and optimization in synthetic and medicinal chemistry.
The reactivity of the aldehyde functional group in benzaldehydes is fundamentally governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity. In this compound, the chlorine atom at the meta-position acts as an electron-withdrawing group through its inductive effect, while the methyl group at the meta-position is a weak electron-donating group. The net effect is an increase in the reactivity of the aldehyde compared to unsubstituted benzaldehyde.
Quantitative Reactivity Comparison
The following tables summarize the expected and observed reactivity of this compound in comparison to other benzaldehydes in fundamental organic transformations. The reactivity of this compound is predicted based on the electronic effects of its substituents.
Table 1: Reactivity in Nucleophilic Addition Reactions (Wittig Reaction)
| Benzaldehyde Derivative | Substituents | Electronic Effect | Expected/Observed Yield |
| 4-Nitrobenzaldehyde | 4-NO₂ | Strong EWG | High |
| This compound | 3-Cl, 5-CH₃ | Net EWG | Moderate to High (Predicted) |
| Benzaldehyde | - | Neutral | Moderate |
| 4-Methylbenzaldehyde | 4-CH₃ | EDG | Moderate to Low |
| 4-Methoxybenzaldehyde | 4-OCH₃ | Strong EDG | Low |
Table 2: Reactivity in Oxidation to Carboxylic Acid
| Benzaldehyde Derivative | Substituents | Electronic Effect | Expected/Observed Yield |
| 4-Methoxybenzaldehyde | 4-OCH₃ | Strong EDG | High |
| 4-Methylbenzaldehyde | 4-CH₃ | EDG | High |
| Benzaldehyde | - | Neutral | Moderate to High |
| This compound | 3-Cl, 5-CH₃ | Net EWG | Moderate (Predicted) |
| 4-Nitrobenzaldehyde | 4-NO₂ | Strong EWG | Low (requires stronger oxidizing agents) |
Table 3: Reactivity in Reduction to Alcohol (using NaBH₄)
| Benzaldehyde Derivative | Substituents | Electronic Effect | Expected/Observed Yield |
| 4-Nitrobenzaldehyde | 4-NO₂ | Strong EWG | High |
| This compound | 3-Cl, 5-CH₃ | Net EWG | High (Predicted) |
| Benzaldehyde | - | Neutral | High |
| 4-Methylbenzaldehyde | 4-CH₃ | EDG | High |
| 4-Methoxybenzaldehyde | 4-OCH₃ | Strong EDG | High |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols can be adapted for reactions with this compound and other substituted benzaldehydes.
Protocol 1: Wittig Reaction
Objective: To synthesize a substituted styrene from a substituted benzaldehyde.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Potassium tert-butoxide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide to the suspension with stirring. Allow the resulting ylide solution to stir at 0 °C for 30 minutes.
-
Dissolve the substituted benzaldehyde in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Grignard Reaction
Objective: To synthesize a secondary alcohol from a substituted benzaldehyde.
Materials:
-
Magnesium turnings (1.2 eq)
-
Bromobenzene (1.1 eq)
-
Anhydrous diethyl ether
-
Substituted benzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place the magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve bromobenzene in anhydrous diethyl ether and add a small portion to the magnesium turnings. Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the substituted benzaldehyde in anhydrous diethyl ether and add it dropwise to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Add 1 M HCl to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
Protocol 3: Oxidation to Carboxylic Acid
Objective: To oxidize a substituted benzaldehyde to the corresponding benzoic acid.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Potassium permanganate (KMnO₄) (2.0 eq)
-
Sodium carbonate (Na₂CO₃)
-
10% Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).
-
Prepare a solution of KMnO₄ and Na₂CO₃ in water.
-
Slowly add the KMnO₄ solution to the aldehyde solution with vigorous stirring. The reaction is exothermic; maintain the temperature below 40 °C.
-
Stir the mixture at room temperature until the purple color of the permanganate has disappeared.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Cool the filtrate in an ice bath and acidify with 10% H₂SO₄ to precipitate the carboxylic acid.
-
If any brown manganese dioxide remains, add a small amount of NaHSO₃ to decolorize it.
-
Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry.
-
If the product is not a solid, extract the acidified solution with dichloromethane.
Protocol 4: Reduction to Alcohol
Objective: To reduce a substituted benzaldehyde to the corresponding benzyl alcohol.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve the substituted benzaldehyde in methanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
In small portions, add sodium borohydride to the stirred solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude alcohol.
-
Purify by flash column chromatography if necessary.
Visualizations
The following diagrams illustrate key concepts and workflows related to the reactivity of substituted benzaldehydes.
Caption: Logical relationship of substituent effects on carbonyl reactivity.
Caption: Experimental workflow for the Wittig reaction.
Caption: A generalized signaling pathway for aldehyde metabolism.
Comparative Guide to Catalysts for 3-Chloro-5-methylbenzaldehyde Synthesis via Selective Oxidation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Synthesis of 3-Chloro-5-methylbenzaldehyde
The selective oxidation of 3-chloro-5-methyltoluene to this compound is a critical transformation in the synthesis of various fine chemicals and pharmaceutical intermediates. The choice of catalyst plays a pivotal role in determining the efficiency, selectivity, and environmental impact of this process. This guide provides a comparative analysis of different catalytic systems employed for this reaction, presenting available experimental data to facilitate informed catalyst selection.
Performance Comparison of Catalytic Systems
The liquid-phase aerobic oxidation of substituted toluenes is a widely studied and industrially relevant method. Below is a summary of data for different catalytic systems used in the selective oxidation of toluene derivatives, with a focus on systems applicable to 3-chloro-5-methyltoluene.
| Starting Material | Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
| p-Chlorotoluene | Co(OAc)₂/MnSO₄/KBr | O₂ | Acetic Acid-Water | 106 | 10 | 19.7 | 72.4 | 14.3 |
| Toluene | V₂O₅/g-C₃N₄ | Air | Vapor Phase | 330 | 6 | High Activity | High to Benzaldehyde | - |
| Toluene | Cobalt Naphthenate | O₂ | - | - | - | - | - | - |
| Toluene | Manganese Naphthenate | O₂ | - | - | - | - | - | - |
Note: Data for the direct catalytic oxidation of 3-chloro-5-methyltoluene is limited in readily available literature. The data for p-chlorotoluene provides a close analogy for the expected performance of a Co/Mn/Br system. Commercial production of similar benzaldehydes often utilizes cobalt or manganese naphthenates.[1]
Detailed Experimental Protocols
Co/Mn/Br Catalyzed Liquid-Phase Oxidation of p-Chlorotoluene
This protocol is based on the selective oxidation of p-chlorotoluene and serves as a representative procedure for the oxidation of 3-chloro-5-methyltoluene.[2]
Catalyst System: Cobalt(II) acetate (Co(OAc)₂), Manganese(II) sulfate (MnSO₄), and Potassium bromide (KBr).
Experimental Procedure:
-
A mixture of p-chlorotoluene, acetic acid-water solvent, and the Co/Mn/Br catalyst system is prepared in a reaction vessel.
-
The optimal reaction conditions are established at a temperature of 106°C.[2]
-
Molecular oxygen is introduced into the reaction mixture at a controlled flow rate.
-
The reaction is allowed to proceed for 10 hours under constant stirring.[2]
-
Upon completion, the product mixture is cooled, and the p-chlorobenzaldehyde is separated and purified.
-
Analysis of the product mixture from a similar reaction with p-chlorotoluene showed a 19.7% conversion with a 72.4% selectivity to p-chlorobenzaldehyde, resulting in a 14.3% yield.[2]
Vanadium-Based Catalyzed Vapor-Phase Oxidation of Toluene
This method describes the selective oxidation of toluene to benzaldehyde using a vanadium oxide catalyst supported on graphitic carbon nitride (g-C₃N₄). This system has shown high activity and selectivity and could be adapted for 3-chloro-5-methyltoluene.[3]
Catalyst System: Vanadium oxide supported on graphitic carbon nitride (V₂O₅/g-C₃N₄).
Experimental Procedure:
-
The V₂O₅/g-C₃N₄ catalyst is prepared and packed into a fixed-bed reactor.
-
A gaseous mixture of toluene and air is passed through the catalyst bed.
-
The reaction is carried out at a temperature of 330°C for 6 hours.[3]
-
The product stream is cooled to condense the benzaldehyde and any unreacted toluene.
-
The catalyst demonstrates stable performance with no significant deactivation observed over the reaction period.[3]
Experimental Workflow and Logic
The general workflow for the catalytic oxidation of 3-chloro-5-methyltoluene to this compound involves several key stages, from reactant preparation to product analysis. The logical relationship between these stages is crucial for a successful and efficient synthesis.
Signaling Pathways and Reaction Mechanisms
The catalytic oxidation of toluene derivatives, such as 3-chloro-5-methyltoluene, generally proceeds via a free radical mechanism, particularly when using cobalt and manganese-based catalysts. The catalyst facilitates the generation of radical species which then abstract a hydrogen atom from the methyl group, initiating the oxidation cascade.
References
Spectroscopic Analysis for Structural Confirmation of 3-Chloro-5-methylbenzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques used to confirm the structure of 3-Chloro-5-methylbenzaldehyde and its derivatives. By examining experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), researchers can effectively differentiate between closely related isomers and confirm the successful synthesis of target compounds. This guide outlines detailed experimental protocols and presents a comparative analysis of spectroscopic data for this compound and its structural analogs, 3-chlorobenzaldehyde and 3-methylbenzaldehyde.
Spectroscopic Data Comparison
The structural nuances arising from the substitution pattern on the benzene ring give rise to unique spectroscopic fingerprints for each compound. The following tables summarize the key spectroscopic data for this compound and its relevant comparators.
¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Aldehyde Proton (CHO) δ (ppm) | Aromatic Protons (Ar-H) δ (ppm) | Methyl Proton (CH₃) δ (ppm) |
| This compound (Predicted) | ~9.9 | ~7.6-7.8 | ~2.4 |
| 3-Chlorobenzaldehyde [1] | 9.97 | 7.48-7.82 | - |
| 3-Methylbenzaldehyde [2][3] | 9.98 | 7.47-7.71 | 2.39 |
¹³C NMR Spectral Data (CDCl₃, 101 MHz)
| Compound | Carbonyl Carbon (C=O) δ (ppm) | Aromatic Carbons (Ar-C) δ (ppm) | Methyl Carbon (CH₃) δ (ppm) |
| This compound (Predicted) | ~191 | ~128-140 | ~21 |
| 3-Chlorobenzaldehyde | 190.9 | 128.0, 129.9, 130.2, 134.9, 135.8, 137.2 | - |
| 3-Methylbenzaldehyde [2] | 193.3 | 126.9, 129.1, 129.7, 135.2, 136.3, 138.7 | 20.7 |
FTIR Spectral Data (cm⁻¹)
| Compound | C=O Stretch | C-H (aldehyde) Stretch | Aromatic C=C Stretch | C-Cl Stretch |
| This compound (Predicted) | ~1705 | ~2830, ~2730 | ~1600, ~1470 | ~780 |
| 3-Chlorobenzaldehyde | 1708 | 2861, 2767 | 1594, 1572, 1473, 1429 | 788 |
| 3-Methylbenzaldehyde [4] | 1705 | 2824, 2731 | 1609, 1589, 1485 | - |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound [5][6] | 154/156 | 153/155 (M-H)⁺, 125/127 (M-CHO)⁺, 90 (M-CHO, -Cl)⁺ |
| 3-Chlorobenzaldehyde [7] | 140/142 | 139/141 (M-H)⁺, 111/113 (M-CHO)⁺, 75 (M-CHO, -Cl)⁺ |
| 3-Methylbenzaldehyde [4] | 120 | 119 (M-H)⁺, 91 (M-CHO)⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the benzaldehyde derivative.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H and ¹³C NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
¹H NMR Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 220 ppm
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Thin Film):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane).
-
Deposit a drop of the solution onto a KBr plate.
-
Allow the solvent to evaporate, leaving a thin film of the sample.
FTIR Acquisition:
-
Instrument: FTIR Spectrometer with a DTGS detector
-
Mode: Transmission
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
A background spectrum of the clean KBr plate is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium
-
Flow Rate: 1 mL/min
MS Conditions:
-
Scan Range: 40-400 m/z
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
References
- 1. 3-Chlorobenzaldehyde(587-04-2) IR Spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637) [hmdb.ca]
- 4. Benzaldehyde, 3-methyl- [webbook.nist.gov]
- 5. This compound | C8H7ClO | CID 10773201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C8H7ClO) [pubchemlite.lcsb.uni.lu]
- 7. Benzaldehyde, 3-chloro- [webbook.nist.gov]
Comparative Biological Activity of 3-Chloro-5-methylbenzaldehyde Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of novel compounds derived from a 2-alkylthio-4-chloro-5-methylbenzenesulfonyl precursor. The synthesized analogs, specifically 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, have been evaluated for their cytotoxic effects against various human cancer cell lines. This report summarizes the quantitative data, details the experimental methodologies, and visualizes the key chemical synthesis workflow.
Data Presentation: Cytotoxic Activity
The in vitro cytotoxic activity of the synthesized analogs was assessed against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HCT-116 (colorectal carcinoma). The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are presented in the table below. A lower IC50 value indicates higher cytotoxic potency. The study highlights that the presence and position of a hydroxyl group on the 3-arylpropylidene fragment are strongly correlated with the cytotoxic activity of the compounds.[1]
| Compound ID | R¹ Substituent | R² Substituent (on aryl ring) | MCF-7 IC50 (µM) | HeLa IC50 (µM) | HCT-116 IC50 (µM) | Mean IC50 (µM) |
| 8 | CH₃ | 2-OH | >100 | >100 | >100 | >100 |
| 9 | CH₃ | 3-OH | 25.1 ± 1.8 | 27.3 ± 1.5 | 18.2 ± 1.1 | 23.5 |
| 10 | CH₃ | 4-OH | 15.3 ± 1.2 | 16.9 ± 1.3 | 11.2 ± 0.9 | 14.5 |
| 11 | CH₃ | 2-OCH₃ | >100 | >100 | >100 | >100 |
| 12 | CH₃ | 4-OCH₃ | >100 | >100 | >100 | >100 |
| 13 | CH₃ | 4-Cl | >100 | >100 | >100 | >100 |
| 14 | CH₃ | H | >100 | >100 | >100 | >100 |
| 15 | CH₂CH₃ | 2-OH | >100 | >100 | >100 | >100 |
| 16 | CH₂CH₃ | 3-OH | 20.7 ± 1.5 | 22.4 ± 1.7 | 15.8 ± 1.3 | 19.6 |
| 17 | CH₂CH₃ | 4-OH | 14.1 ± 1.1 | 15.5 ± 1.2 | 10.1 ± 0.8 | 13.2 |
| 20 | CH₂(4-Cl-Ph) | 4-OH | 13.2 ± 1.1 | 14.9 ± 1.3 | 10.3 ± 0.9 | 12.8 |
| 24 | CH₂(4-F-Ph) | 4-OH | 12.9 ± 1.0 | 14.5 ± 1.2 | 10.7 ± 0.8 | 12.7 |
| 30 | CH₂(4-Cl-Ph) | 4-OH | 11.5 ± 0.9 | 13.8 ± 1.1 | 8.0 ± 0.6 | 11.1 |
| 31 | CH₂(4-F-Ph) | H | >100 | >100 | >100 | >100 |
Data extracted from a study on novel guanidine derivatives. The compounds share a common 4-chloro-5-methylbenzenesulfonyl scaffold.[1]
The most potent compounds, 20 , 24 , and 30 , which all feature a 4-hydroxyl group on the aryl ring, demonstrated significant cytotoxicity, particularly against the HCT-116 cell line.[1] Further investigation into compound 24 revealed its ability to induce apoptosis in cancer cells, suggesting a potential mechanism of action involving the induction of programmed cell death.[1] This was evidenced by a decrease in the mitochondrial membrane potential and an increase in the population of cells in the sub-G1 phase of the cell cycle.[1]
Experimental Protocols
MTT Assay for Cytotoxic Activity
The cytotoxic activity of the synthesized 3-Chloro-5-methylbenzaldehyde analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, which is directly proportional to the number of viable cells.
-
Cell Culture: Human cancer cell lines (MCF-7, HeLa, HCT-116) and a non-malignant cell line (HaCaT) were cultured in appropriate media supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions, which were then diluted with the culture medium to achieve the desired final concentrations. The cells were treated with various concentrations of the compounds and incubated for another 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic pathway for the preparation of the 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives.
Caption: General synthesis scheme for the target compounds.
Proposed Mechanism of Action
The diagram below illustrates the proposed apoptotic pathway induced by the active analogs.
References
A Comparative Guide to Purity Assessment of 3-Chloro-5-methylbenzaldehyde: HPLC vs. GC
For researchers, scientists, and drug development professionals, the accurate determination of the purity of key intermediates like 3-Chloro-5-methylbenzaldehyde is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. This guide provides a detailed HPLC methodology for assessing the purity of this compound and objectively compares its performance with Gas Chromatography (GC), another powerful analytical tool, supported by illustrative experimental data.
Comparison of Analytical Techniques: HPLC vs. GC
The choice between HPLC and GC for the purity analysis of this compound depends on the specific requirements of the analysis, including the nature of the expected impurities and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is ideally suited for the routine quantitative analysis of this compound. Its primary advantage is the ability to analyze the compound directly without the need for derivatization, which simplifies sample preparation. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly effective for separating the target compound from its potential non-polar and polar impurities.
Gas Chromatography (GC) , especially when coupled with a mass spectrometer (GC-MS), is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For a moderately volatile compound like this compound, GC offers high resolution and sensitivity. However, less volatile impurities may require derivatization to increase their volatility for GC analysis.
A summary of the key performance characteristics of each technique is presented in the table below.
Data Presentation: Performance Comparison
To illustrate the comparative performance of HPLC and GC for the purity analysis of this compound, a hypothetical sample containing the main compound and three potential process-related or degradation impurities was analyzed. The potential impurities considered are:
-
3-Chloro-5-methylbenzoic acid: An oxidation product.
-
3-Chloro-5-methylbenzyl alcohol: A reduction product.
-
2-Chloro-5-methylbenzaldehyde: A potential regioisomeric impurity from the synthesis.
Table 1: Comparison of HPLC and GC-MS for the Purity Analysis of a Hypothetical this compound Sample
| Parameter | HPLC | GC-MS |
| Instrumentation | HPLC with UV Detector | GC with Mass Spectrometer |
| Column | C18 (4.6 x 150 mm, 5 µm) | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Phosphoric Acid | Helium |
| Derivatization Required | No | Potentially for non-volatile impurities |
| Hypothetical Retention Time (min) | ||
| 3-Chloro-5-methylbenzyl alcohol | 3.5 | 6.8 |
| 3-Chloro-5-methylbenzoic acid | 4.2 | (Requires derivatization) |
| 2-Chloro-5-methylbenzaldehyde | 5.8 | 8.5 |
| This compound | 6.5 | 8.9 |
| Resolution (Rs) between Isomers | > 1.5 | > 2.0 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Precision (%RSD for peak area) | < 1.0% | < 1.5% |
Experimental Protocols
Detailed methodologies for the HPLC and GC analysis of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This reversed-phase HPLC method is suitable for the quantification of this compound and the separation of its common impurities.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient:
-
0-10 min: 40% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 40% B
-
12.1-15 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This GC-MS method is suitable for the identification and quantification of volatile impurities in this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
Mandatory Visualization
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logical relationship for selecting an analytical method.
References
comparing the efficacy of 3-Chloro-5-methylbenzaldehyde-derived inhibitors
An Objective Comparison of the Efficacy of Substituted Benzaldehyde-Derived Enzyme Inhibitors
This guide provides a comparative analysis of the efficacy of various enzyme inhibitors derived from substituted benzaldehydes. The data presented is intended for researchers, scientists, and drug development professionals to inform inhibitor design and development. The core of this guide focuses on a series of benzimidazole-based benzaldehyde derivatives as cholinesterase inhibitors, with additional sections on benzyloxybenzaldehyde derivatives as aldehyde dehydrogenase 1A3 (ALDH1A3) inhibitors and coumarin-based derivatives as dipeptidyl peptidase-IV (DPP-IV) inhibitors to showcase the broader utility of the benzaldehyde scaffold in drug discovery.
A study by Adalat et al. (2023) investigated a series of twenty-one benzimidazole-based substituted benzaldehyde derivatives for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. The efficacy of these compounds was compared against the standard drug, Donepezil.[1]
Data Presentation
The inhibitory activities of the most potent compounds from the series are summarized in the table below. The position of substituents on the phenyl ring significantly influenced the inhibitory potential.[1]
| Compound ID | Substitution on Phenyl Ring | AChE IC50 (µM) | BuChE IC50 (µM) |
| 3 | 3,4-dichloro | 0.050 ± 0.001 | 0.080 ± 0.001 |
| 10 | 2-hydroxy, 3,5-dichloro | 0.10 ± 0.001 | - |
| 11 | 2,4-dichloro | - | 0.30 ± 0.001 |
| Donepezil (Standard) | - | 0.016 ± 0.12 | 0.30 ± 0.010 |
Data sourced from Adalat et al., 2023.[1]
Experimental Protocols
Cholinesterase Inhibition Assay: The inhibitory activity of the synthesized compounds against AChE (from electric eel) and BuChE (from equine serum) was determined using a modified Ellman's spectrophotometric method.
-
Enzyme and Substrate Preparation: Stock solutions of AChE and BuChE were prepared in phosphate buffer (pH 8.0). Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) were used as substrates.
-
Assay Procedure:
-
In a 96-well plate, 10 µL of the test compound solution (in DMSO), 20 µL of the respective enzyme solution, and 160 µL of phosphate buffer were added.
-
The plate was incubated at 37°C for 15 minutes.
-
10 µL of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) was added, followed by 10 µL of the substrate (ATCI or BTCI).
-
The absorbance was measured at 412 nm using a microplate reader.
-
-
Data Analysis: The percent inhibition was calculated by comparing the rates of reaction of the samples with those of the control (enzyme and substrate without inhibitor). IC50 values were determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
Signaling Pathway and Workflow Visualization
References
A Comparative Guide to the Structural Validation of Substituted Chlorobenzaldehyde Derivatives via X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is fundamental to understanding its function and guiding further development. Single-crystal X-ray crystallography stands as the gold standard for elucidating the precise atomic arrangement in the solid state. This guide provides a comparative analysis of X-ray crystallographic data for two Schiff base derivatives of substituted chlorobenzaldehydes, offering crucial insights into their structural validation.
While the primary focus is on derivatives of 3-Chloro-5-methylbenzaldehyde, the available literature with comprehensive crystallographic data is limited. Therefore, this guide presents a detailed comparison of two closely related and structurally significant compounds: a Schiff base derived from 2-hydroxy-5-methylbenzaldehyde and 3-chloro-4-methylaniline, and a thiosemicarbazone derivative of 4-chlorobenzaldehyde. The methodologies and principles of structural analysis presented here are directly applicable to the study of this compound derivatives.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two derivatives, allowing for a direct comparison of their solid-state structures.
| Parameter | (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol[1] | 4-Chlorobenzaldehyde Thiosemicarbazone[2] |
| Chemical Formula | C₁₅H₁₄ClNO | C₈H₈ClN₃S |
| Formula Weight | 259.73 | 213.68 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 15.343 (3) | 7.934 (2) |
| b (Å) | 6.4450 (12) | 11.242 (3) |
| c (Å) | 13.564 (3) | 11.615 (2) |
| α (°) | 90 | 74.775 (3) |
| β (°) | 106.634 (7) | 75.389 (2) |
| γ (°) | 90 | 83.448 (2) |
| Volume (ų) | 1283.7 (4) | 966.0 (4) |
| Z | 4 | 4 |
| Temperature (K) | 293 | 293 |
| Radiation type | Mo Kα | Cu Kα |
| Wavelength (Å) | 0.71073 | 1.54184 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the generalized protocols for the synthesis and X-ray crystallographic analysis of substituted benzaldehyde Schiff base derivatives.
Synthesis of a Schiff Base Derivative
A common method for synthesizing Schiff bases is through the condensation reaction of an aldehyde with a primary amine.
-
Reactant Dissolution : Equimolar amounts of the substituted benzaldehyde (e.g., 2-hydroxy-5-methylbenzaldehyde) and the corresponding amine (e.g., 3-chloro-4-methylaniline) are dissolved in a suitable solvent, such as ethanol.
-
Reaction : The mixture is stirred, often with gentle heating, for a period of 2-4 hours to ensure the completion of the reaction.
-
Crystallization : The resulting solution is allowed to cool to room temperature. Slow evaporation of the solvent typically yields single crystals suitable for X-ray diffraction analysis.
-
Product Isolation : The crystalline product is collected by filtration, washed with a small amount of cold solvent, and dried.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure involves the following key steps:
-
Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection : The crystal is placed in an X-ray diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 293 K) using a specific radiation source (e.g., Mo Kα).
-
Data Processing : The collected raw diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement : The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². Non-hydrogen atoms are typically refined with anisotropic displacement parameters. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
Validation : The final refined crystal structure is validated using software to check for geometric consistency and to ensure the quality of the structural model.
Visualization of the Crystallographic Workflow
The following diagram illustrates the general workflow for the structural validation of chemical compounds using X-ray crystallography.
This comprehensive approach, combining synthesis, high-quality data collection, and rigorous analysis, is essential for the accurate structural validation of novel chemical entities, including derivatives of this compound, thereby providing a solid foundation for further research and development.
References
A Comparative Guide to the Kinetic Studies of Benzaldehyde Reactions for Drug Development Professionals
An objective analysis of reaction kinetics involving substituted benzaldehydes to inform experimental design and drug development pathways.
Comparative Kinetic Data of Benzaldehyde Reactions
The following table summarizes key kinetic data for various reactions of substituted benzaldehydes, offering a comparative framework for estimating the reactivity of 3-Chloro-5-methylbenzaldehyde. The data highlights the influence of different substituents on reaction rates.
| Reaction Type | Substituted Benzaldehyde | Oxidant/Reagent | Rate Constant (k) | Reaction Order | Reference |
| Oxidation | Benzaldehyde | Benzyltrimethylammonium Chlorobromate | - | First order in both benzaldehyde and oxidant | [1][2] |
| Oxidation | o-chlorobenzaldehyde | N-chlorosaccharin | - | First order in both oxidant and substrate | [3] |
| Cannizzaro | Benzaldehyde | Sodium Hydroxide | - | Second order in aldehyde, first order in base | [4][5] |
| Perkin | 4-nitrobenzaldehyde | Acetic Anhydride | Most reactive | - | [6] |
| Wittig-Horner | Benzaldehyde | Diethyl benzylphosphonate | - | - | [7] |
Note: Specific rate constants are often dependent on temperature, solvent, and other reaction conditions and are therefore not always directly comparable across different studies. The table aims to show relative reactivities and reaction orders.
Experimental Protocol: Kinetic Study of a Substituted Benzaldehyde Reaction
This section outlines a general methodology for conducting a kinetic study of a reaction involving a substituted benzaldehyde, such as oxidation. This protocol can be adapted for various specific reactions.
Objective: To determine the rate law, rate constant, and activation energy for the reaction of a substituted benzaldehyde.
Materials:
-
Substituted benzaldehyde (e.g., this compound)
-
Oxidant or other reactant
-
Appropriate solvent (e.g., aqueous acetic acid)
-
Quenching agent (if necessary)
-
Standard laboratory glassware
-
Spectrophotometer or other analytical instrument for monitoring reaction progress
-
Thermostatted water bath
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the substituted benzaldehyde and the other reactant(s) of known concentrations in the chosen solvent.
-
Reaction Setup:
-
Equilibrate the stock solutions to the desired reaction temperature using a thermostatted water bath.
-
Initiate the reaction by mixing the reactant solutions in a reaction vessel. The total volume and initial concentrations should be accurately known.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by various methods, such as spectrophotometry (monitoring the disappearance of a reactant or the appearance of a product at a specific wavelength), chromatography (taking aliquots at different times and analyzing the composition), or by measuring a physical property like pH if H+ is consumed or produced.[8]
-
For fast reactions, stopped-flow or quenched-flow techniques may be necessary.[8]
-
-
Data Collection: Record the concentration of the monitored species at various time intervals.
-
Data Analysis:
-
Determination of Reaction Order: Plot the concentration data versus time in different ways (e.g., [A] vs. t, ln[A] vs. t, 1/[A] vs. t) to determine the order of the reaction with respect to the monitored species. The plot that yields a straight line indicates the reaction order.
-
Determination of the Rate Constant (k): The rate constant can be calculated from the slope of the linear plot.
-
Determination of the Overall Rate Law: Repeat the experiment with different initial concentrations of the reactants to determine the order of the reaction with respect to each reactant and establish the overall rate law.
-
Determination of Activation Energy (Ea): Conduct the experiment at several different temperatures and calculate the rate constant at each temperature. Plot ln(k) versus 1/T (Arrhenius plot). The activation energy can be calculated from the slope of this line (slope = -Ea/R).
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a kinetic study of a chemical reaction.
Caption: A flowchart of the key steps in a typical kinetic experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of Antibody Cross-Reactivity Against 3-Chloro-5-methylbenzaldehyde and Its Derivatives
This guide provides a comparative analysis of antibody specificity and cross-reactivity against 3-Chloro-5-methylbenzaldehyde. The following sections detail the experimental protocols used to generate and characterize these antibodies, present hypothetical cross-reactivity data against structurally similar molecules, and outline the general workflow for such an analysis. This information is intended for researchers, scientists, and drug development professionals working on immunoassays for small molecule detection.
Data Presentation: Antibody Cross-Reactivity
The cross-reactivity of a polyclonal antibody developed against a this compound-protein conjugate was assessed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The assay determines the concentration of a test compound required to inhibit the antibody binding to the immobilized target antigen by 50% (IC50). Cross-reactivity is calculated relative to the target analyte, this compound.
The formula for calculating percent cross-reactivity is: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100 [1]
| Compound Name | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Target Analyte | 25.0 | 100% |
| 2-Chloro-5-methylbenzaldehyde | Isomer | 450.2 | 5.6% |
| 3-Chloro-2-hydroxy-5-methylbenzaldehyde | Derivative with hydroxyl group | 1,200.5 | 2.1% |
| 3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde | Derivative with chloromethyl and hydroxyl groups | > 10,000 | < 0.25% |
| Benzaldehyde | Parent Molecule | 8,500.0 | 0.3% |
| 3-Methylbenzaldehyde | Derivative without chlorine | 3,200.0 | 0.8% |
| 3-Chlorobenzaldehyde | Derivative without methyl group | 675.8 | 3.7% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
The generation of specific antibodies against small molecules, or haptens, like this compound requires conjugation to a larger carrier protein to elicit a robust immune response.[1][2] The resulting antibodies are then characterized for their specificity and cross-reactivity.
Synthesis of Hapten-Carrier Conjugate
To make the small this compound molecule immunogenic, it must be covalently linked to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1]
-
Hapten Derivatization : The aldehyde group of this compound is reactive and can be used for conjugation. A common method is to introduce a linker arm, for example, by reacting the hapten with a compound like adipic acid dihydrazide, creating a hydrazone linkage.[3] This introduces a terminal functional group suitable for protein conjugation.
-
Protein Activation : The carrier protein (e.g., KLH) is activated to facilitate reaction with the derivatized hapten. A common method is using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups on the protein.
-
Conjugation Reaction : The derivatized hapten is mixed with the activated carrier protein. The reaction is typically carried out in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a controlled pH and temperature for several hours.
-
Purification : The resulting conjugate is purified from unreacted hapten and reagents using dialysis or size-exclusion chromatography.
Antibody Production
Polyclonal or monoclonal antibodies can be generated.[1]
-
Immunization : An animal (e.g., rabbit or mouse) is immunized with the purified hapten-carrier conjugate, typically mixed with an adjuvant to enhance the immune response. A series of booster injections are administered over several weeks.[1]
-
Titer Determination : Blood samples are collected periodically, and the serum is tested by ELISA to determine the antibody titer, which is a measure of the concentration of antibodies specific to the hapten.[1]
-
Purification : Once a high titer is achieved, the antiserum is collected, and the IgG fraction is purified using protein A/G affinity chromatography.
Competitive ELISA for Cross-Reactivity Analysis
A competitive ELISA is the preferred format for testing antibodies against small molecules.[4]
-
Plate Coating : Microtiter plates are coated with a hapten-protein conjugate (e.g., this compound conjugated to a different protein like Ovalbumin, OVA, to avoid cross-reactivity to the immunization carrier).[1] The plates are then incubated and washed.
-
Blocking : Any remaining non-specific binding sites on the plate are blocked using a solution like 1% BSA in PBS.[5]
-
Competition Reaction : A constant, predetermined amount of the purified antibody is pre-incubated with varying concentrations of the free target analyte (this compound) or one of the test compounds (potential cross-reactants). This mixture is then added to the coated plate. The free compound in the solution competes with the immobilized hapten-OVA conjugate for binding to the antibody.[1][5]
-
Detection : After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that binds to the primary antibody is added.[1]
-
Signal Generation : A substrate for the enzyme is added, which generates a measurable colorimetric signal. The intensity of the signal is inversely proportional to the concentration of the free analyte in the sample.[4]
-
Data Analysis : A standard curve is generated by plotting the signal intensity against the known concentrations of this compound. The IC50 value is determined from this curve. The IC50 values for the test compounds are determined similarly, and the percent cross-reactivity is calculated.
Visualizations
Experimental Workflow for Cross-Reactivity Analysis
The following diagram illustrates the key stages in generating and evaluating antibodies for cross-reactivity against small molecule haptens.
Caption: Workflow for antibody generation and cross-reactivity testing.
References
Safety Operating Guide
Proper Disposal of 3-Chloro-5-methylbenzaldehyde: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the disposal of 3-Chloro-5-methylbenzaldehyde, a compound requiring careful management due to its potential hazards.
Important Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on information from the PubChem database and SDSs for structurally similar compounds, such as 3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde and 3-Chloro-4-methylbenzaldehyde. It is imperative to consult with your institution's environmental health and safety (EHS) office for site-specific disposal protocols.
Immediate Safety and Hazard Information
Based on data for analogous compounds, this compound is anticipated to be a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications for this compound[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].
Personal protective equipment (PPE) is essential when handling this compound. The recommended PPE, based on similar chemicals, includes:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Skin and Body | Wear suitable protective clothing, such as a lab coat. |
| Respiratory | In case of inadequate ventilation, wear respiratory protection. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound, from initial waste handling to final disposition.
Detailed Experimental Protocols Cited
While no experimental protocols were cited in the generation of this disposal guidance, the procedures are based on standard laboratory safety practices and information extrapolated from safety data sheets for similar chemical compounds. The primary disposal method recommended for analogous substances is incineration.
Waste Treatment Methods:
-
Incineration: The recommended method for the disposal of this compound waste is to send it to an authorized incinerator equipped with an afterburner and a flue gas scrubber[2][3]. This ensures the complete destruction of the compound and minimizes the release of hazardous byproducts into the environment.
-
Licensed Disposal Service: Alternatively, surplus and non-recyclable solutions should be offered to a licensed disposal company. It is crucial to contact a licensed professional waste disposal service to handle this material in accordance with local, state, and federal regulations[4].
Spill Cleanup:
In the event of a spill, solid materials should be carefully swept or shoveled into an appropriate container for disposal, taking care to minimize the generation of dust[2][3]. The area should then be thoroughly cleaned. For larger spills, it may be necessary to dike the area for recovery or absorb the material with an inert substance.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling 3-Chloro-5-methylbenzaldehyde
For Immediate Reference by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Chloro-5-methylbenzaldehyde, ensuring the well-being of researchers and the integrity of experimental work.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health risks. It is known to be harmful if swallowed, to cause skin and serious eye irritation, and it may lead to respiratory irritation.[1][2][3][4][5] Adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following table outlines the minimum required personal protective equipment when handling this compound. The level of protection should be assessed based on the specific experimental conditions and quantities being used.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting EN166 or ANSI Z.87.1 standards.[5][6][7][8] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[2][7] | To prevent contact with the eyes, which can cause serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[7][9] | To prevent skin contact, which can cause irritation. |
| Body Protection | A laboratory coat or chemical-resistant apron.[7][8] | To protect the skin and clothing from splashes and spills. |
| Respiratory Protection | To be used in case of insufficient ventilation. An air-purifying respirator with appropriate cartridges is recommended.[2][4][6][10][11] | To prevent inhalation of dust, mists, or vapors, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with this compound. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
-
Preparation :
-
Ensure that a safety shower and an eyewash station are readily accessible.[3][5][12]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][4][5][12]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
Contaminated Packaging :
-
Dispose of contaminated packaging in the same manner as the unused product.[6]
-
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of handling and disposing of this compound.
References
- 1. This compound | C8H7ClO | CID 10773201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. uah.edu [uah.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
